(2-Amino-4,5-difluorophenyl)methanol
Description
Properties
IUPAC Name |
(2-amino-4,5-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECPLCJBCKMTSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80620225 | |
| Record name | (2-Amino-4,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748805-87-0 | |
| Record name | (2-Amino-4,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80620225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol that holds potential as a versatile building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, serving as a valuable resource for researchers in the pharmaceutical sciences.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some properties have been computationally predicted, experimental data for others, such as melting and boiling points, remain limited in publicly available literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1][] |
| CAS Number | 748805-87-0 | [1][] |
| Molecular Formula | C₇H₇F₂NO | [3] |
| Molecular Weight | 159.13 g/mol | [1][3] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| XLogP3 | 1.1 | [3] |
| Hydrogen Bond Donor Count | 2 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Exact Mass | 159.04958 Da | [3] |
Synthesis
General Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid
This protocol describes a plausible method for the synthesis of this compound.
Materials:
-
2-Amino-4,5-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 2-3 equivalents) in anhydrous THF.
-
Addition of Starting Material: Dissolve 2-amino-4,5-difluorobenzoic acid in anhydrous THF. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (using an ice bath).
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake thoroughly with THF or diethyl ether. Combine the organic filtrates.
-
Extraction: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Logical Workflow for Synthesis:
Spectral Data
While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the hydroxyl proton (-OH), and the amine protons (-NH₂). The aromatic signals will exhibit splitting patterns influenced by the fluorine substituents.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the carbon atoms directly bonded to fluorine exhibiting characteristic splitting (C-F coupling). A signal for the benzylic carbon will also be present.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the alcohol (a broad band around 3200-3600 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (159.13 g/mol ).
Applications in Drug Development and Research
The incorporation of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles. Fluorine's high electronegativity and small size can lead to improved metabolic stability, increased binding affinity, and altered pKa values, which can positively impact a drug's efficacy and pharmacokinetics.
While specific biological activities for this compound have not been extensively reported, its structural motif suggests potential for its use as a key intermediate in the synthesis of a variety of biologically active molecules. Substituted benzylamines are a common feature in many pharmacologically active compounds.
Potential Research Applications:
-
Scaffold for Library Synthesis: This compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for various biological activities.
-
Fragment-Based Drug Discovery: As a small, functionalized molecule, it could be used in fragment-based screening to identify new lead compounds.
-
Probing Structure-Activity Relationships (SAR): The difluoro substitution pattern provides a unique electronic and steric environment that can be exploited in SAR studies to understand drug-target interactions.
Signaling Pathway Relationship:
References
(2-Amino-4,5-difluorophenyl)methanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a fluorinated aromatic building block with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, such as metabolic stability, lipophilicity, and binding affinity, making this compound a valuable synthon for drug discovery. This technical guide provides a detailed overview of a proposed synthetic route for this compound and outlines its key characterization parameters.
Synthesis
The most direct and effective method for the synthesis of this compound is the reduction of its corresponding carboxylic acid, 2-Amino-4,5-difluorobenzoic acid. Due to the stability of the carboxylic acid functional group, a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is required for this transformation.[1][2][3] Milder reagents like Sodium Borohydride (NaBH₄) are generally ineffective for the direct reduction of carboxylic acids.[4][5]
Caption: Proposed experimental workflow for the synthesis of this compound.
Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid
This protocol is a general procedure adapted for the LiAlH₄ reduction of aminobenzoic acids.[3][6]
Materials:
-
2-Amino-4,5-difluorobenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Ethyl Acetate (EtOAc)
-
Silica Gel (for chromatography)
-
Deionized Water
-
Saturated aqueous solution of Sodium Potassium Tartrate (Rochelle's salt)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (2.0 eq.) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 2-Amino-4,5-difluorobenzoic acid (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0°C (ice bath). The addition should be slow to control the initial exothermic reaction.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up/Quenching: The flask is cooled to 0°C, and the reaction is carefully quenched by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water (Fieser work-up). Alternatively, a saturated aqueous solution of Rochelle's salt can be added and the mixture stirred vigorously until two clear layers form.
-
Extraction: The resulting slurry is filtered through a pad of Celite®, and the filter cake is washed thoroughly with THF and Ethyl Acetate. The combined organic filtrates are then transferred to a separatory funnel, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexane) to afford pure this compound.
Characterization Data
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques. The following tables summarize key physical properties and expected spectroscopic data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇F₂NO | [7] |
| Molar Mass | 159.14 g/mol | Calculated |
| Monoisotopic Mass | 159.04958 Da | [7] |
| Appearance | Off-white to light brown solid (Predicted) | - |
| XlogP (predicted) | 1.1 | [7] |
Spectroscopic Data (Predicted)
The following data are predicted based on the chemical structure and typical values for similar compounds.
Table 2.2.1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃ or DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~ 6.9 - 7.2 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 8-10 | Aromatic CH |
| ¹H | ~ 6.6 - 6.8 | dd | J(H-F) ≈ 8-10, J(H-F) ≈ 8-10 | Aromatic CH |
| ¹H | ~ 4.6 | s | - | -CH₂OH |
| ¹H | ~ 4.0 - 5.0 (broad) | s | - | -NH₂ |
| ¹H | ~ 2.0 - 3.0 (broad) | s | - | -OH |
| ¹³C | ~ 145 - 155 (dd) | dd | ¹J(C-F) ≈ 240-250 | C-F |
| ¹³C | ~ 140 - 150 (dd) | dd | ¹J(C-F) ≈ 240-250 | C-F |
| ¹³C | ~ 130 - 135 (dd) | dd | ²J(C-F) ≈ 10-15 | C-NH₂ |
| ¹³C | ~ 115 - 120 (dd) | dd | ²J(C-F) ≈ 15-20, ³J(C-F) ≈ 3-5 | C-CH₂OH |
| ¹³C | ~ 110 - 115 (dd) | dd | ²J(C-F) ≈ 15-20, ³J(C-F) ≈ 3-5 | Aromatic CH |
| ¹³C | ~ 105 - 110 (dd) | dd | ²J(C-F) ≈ 15-20 | Aromatic CH |
| ¹³C | ~ 60 - 65 | s | - | -CH₂OH |
Table 2.2.2: Predicted Infrared (IR) Spectroscopy Data
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3300 | O-H stretch (broad) | Alcohol (-OH) |
| 3450 - 3250 | N-H stretch (two bands) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) |
| 1620 - 1580 | N-H bend | Primary Amine (-NH₂) |
| 1520 - 1480 | C=C stretch | Aromatic Ring |
| 1300 - 1100 | C-F stretch (strong) | Aryl-Fluoride |
| 1050 - 1000 | C-O stretch | Primary Alcohol (-CH₂OH) |
Table 2.2.3: Predicted Mass Spectrometry Data (ESI+)
| Adduct | Predicted m/z |
| [M+H]⁺ | 160.05686 |
| [M+Na]⁺ | 182.03880 |
| [M+K]⁺ | 198.01274 |
| [M+NH₄]⁺ | 177.08340 |
Logical Relationships
The synthesis of this compound is fundamentally a functional group transformation. The relationship between the starting material, reagent, and product is a classic example of a reduction reaction in organic chemistry.
Caption: Logical relationship between precursor, reagent, and product.
Conclusion
This guide outlines a robust and feasible synthetic pathway for this compound via the reduction of the commercially available 2-Amino-4,5-difluorobenzoic acid. The provided experimental protocol and predicted characterization data serve as a comprehensive resource for researchers aiming to synthesize and utilize this valuable fluorinated building block in their scientific endeavors. The successful synthesis and characterization will enable its incorporation into novel molecules for drug discovery and materials science applications.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sodium Borohydride [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 7. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]
Spectroscopic Data of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide
This technical guide provides a detailed overview of the spectroscopic data for (2-Amino-4,5-difluorophenyl)methanol, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Chemical Structure and Properties
This compound
| Property | Value |
| Molecular Formula | C₇H₇F₂NO |
| Monoisotopic Mass | 159.04958 Da[1] |
| Appearance | (Predicted) Solid |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides crucial information about its molecular weight and fragmentation pattern, confirming its elemental composition.
Predicted Mass Spectrometry Data
The following table summarizes the predicted m/z values for various adducts of this compound.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 160.05686 |
| [M+Na]⁺ | 182.03880 |
| [M-H]⁻ | 158.04230 |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the mass-to-charge ratio of the intact molecule and its common adducts.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
Procedure:
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: The ESI source is operated in both positive and negative ion modes to detect protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species. Typical ESI parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C.
-
Mass Analysis: The mass analyzer is calibrated using a standard of known masses. Data is acquired over a mass range of m/z 50-500.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the monoisotopic mass of the parent molecule and its adducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound by providing information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Predicted ¹H NMR Spectral Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H | 6.5 - 7.5 | m | - | 2H |
| -CH₂- | ~4.5 | s | - | 2H |
| -OH | Variable | br s | - | 1H |
| -NH₂ | Variable | br s | - | 2H |
Predicted ¹³C NMR Spectral Data
| Carbon | Chemical Shift (δ, ppm) |
| C-F | 140 - 160 (d, JC-F) |
| C-NH₂ | 130 - 150 |
| C-CH₂OH | 120 - 140 |
| Ar-C | 110 - 125 |
| -CH₂OH | ~60 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment (e.g., using the DEPT or APT pulse sequence) is conducted. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amine) | 3300 - 3500 | Medium, Doublet |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1100 - 1300 | Strong |
| C-O Stretch | 1000 - 1260 | Strong |
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation:
-
ATR: A small amount of the solid sample is placed directly onto the ATR crystal.
-
KBr Pellet: Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
-
Background Spectrum: A background spectrum of the empty ATR crystal or the KBr pellet is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
Physical and chemical properties of (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol. Fluorine substitution in organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity to protein targets. As such, fluorinated building blocks like this compound are of interest in medicinal chemistry and materials science. This document provides a summary of its known physical and chemical properties, a proposed synthetic method, and safety information.
Chemical and Physical Properties
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | [1] |
| Molecular Weight | 159.13 g/mol | [] |
| IUPAC Name | This compound | [] |
| CAS Number | 748805-87-0 | [] |
| SMILES | C1=C(C(=CC(=C1F)F)N)CO | [1] |
| InChI | InChI=1S/C7H7F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-2,11H,3,10H2 | [1] |
| Monoisotopic Mass | 159.04958 Da | [1] |
| Predicted XlogP | 1.1 | [1] |
Table 2: Computed Properties of the Isomer [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁F₂NO | [3] |
| Molecular Weight | 235.23 g/mol | [3] |
| Predicted XLogP3 | 2.2 | [3] |
| Hydrogen Bond Donor Count | 2 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
| Exact Mass | 235.08087030 Da | [3] |
| Topological Polar Surface Area | 46.3 Ų | [3] |
Synthesis and Experimental Protocols
A specific experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be inferred from general methods for the preparation of similar amino-substituted benzyl alcohols. The most common approach involves the reduction of the corresponding nitro-substituted benzyl alcohol.
Proposed Synthetic Workflow
The synthesis would likely proceed in two main steps:
-
Nitration: Introduction of a nitro group onto the benzene ring of a suitable precursor.
-
Reduction: Reduction of the nitro group to an amine.
A potential starting material could be a difluorinated toluene derivative, which would first be nitrated and then the methyl group oxidized to a hydroxymethyl group, followed by reduction of the nitro group. Alternatively, a difluorinated benzaldehyde could be nitrated, the aldehyde reduced to an alcohol, and finally the nitro group reduced to the amine. A more direct route, if the precursor is available, would be the reduction of (2-Nitro-4,5-difluorophenyl)methanol.
Below is a conceptual workflow for the synthesis of this compound from (2-Nitro-4,5-difluorophenyl)methanol.
General Experimental Protocol for Nitro Group Reduction
The following is a generalized protocol for the reduction of an aromatic nitro group to an amine using catalytic hydrogenation, a common and effective method. Note: This is a hypothetical protocol and would require optimization for the specific substrate.
-
Preparation: In a round-bottom flask, dissolve the nitro-containing precursor (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the pure this compound.
Reactivity and Stability
Detailed experimental studies on the reactivity and stability of this compound are not available. However, based on its structure, the following reactivity can be predicted:
-
Amino Group: The amino group is nucleophilic and can undergo reactions typical of anilines, such as acylation, alkylation, and diazotization.
-
Hydroxymethyl Group: The primary alcohol is susceptible to oxidation to the corresponding aldehyde or carboxylic acid. It can also undergo esterification and etherification reactions.
-
Aromatic Ring: The fluorine and amino substituents will influence the regioselectivity of electrophilic aromatic substitution reactions.
The compound should be stored in a cool, dry place away from oxidizing agents.
Biological Activity and Signaling Pathways
As of the latest search, there is no publicly available information on the biological activity of this compound or its involvement in any signaling pathways. The presence of the difluoroaniline moiety is a common feature in some biologically active compounds, suggesting that this molecule could be a valuable building block for the synthesis of novel therapeutic agents. Further research is required to explore its pharmacological potential.
Safety and Handling
Specific toxicity data for this compound is not available. However, based on the data for related compounds such as 2-Amino-4,5-difluorobenzoic acid and (2-Amino-3,4-difluorophenyl)methanol, it is prudent to handle this compound with care.[4][5]
Potential Hazards:
-
May be harmful if swallowed.[5]
Recommended Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the fields of medicinal chemistry and materials science. While there is a lack of comprehensive experimental data on its physical, chemical, and biological properties, this guide provides a summary of the available information and a plausible synthetic approach. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.
References
- 1. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]
- 3. [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol | C13H11F2NO | CID 170315287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2-Amino-3,4-difluorophenyl)methanol | C7H7F2NO | CID 118989723 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: (2-Amino-4,5-difluorophenyl)methanol (CAS: 748805-87-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic building block with potential applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly alter the physicochemical properties of molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides a technical overview of this compound, including its chemical properties, a plausible synthetic route, safety information, and its potential role as a chemical intermediate in pharmaceutical research.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely available in published literature, the following table summarizes its basic properties compiled from chemical suppliers and computational predictions.
| Property | Value | Source |
| CAS Number | 748805-87-0 | N/A |
| Molecular Formula | C₇H₇F₂NO | [] |
| Molecular Weight | 159.13 g/mol | [] |
| IUPAC Name | This compound | [] |
| Canonical SMILES | C1=C(C(=CC(=C1F)F)N)CO | N/A |
| Physical State | Solid (predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Not available | N/A |
Synthesis
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol: Representative Reduction of a Benzoic Acid
The following is a general procedure for the reduction of a substituted benzoic acid to a benzyl alcohol and should be adapted and optimized for the specific substrate.
Materials:
-
2-Amino-4,5-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃-THF)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-4,5-difluorobenzoic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of the reducing agent (e.g., 1 M BH₃-THF in THF or a suspension of LiAlH₄ in THF) to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess reducing agent by the slow, dropwise addition of water, followed by 1 M HCl.
-
Work-up: Extract the aqueous mixture with ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Application in Drug Discovery
This compound is categorized as a "building block" or "chemical intermediate" in the context of pharmaceutical synthesis.[] Its utility lies in its bifunctional nature, possessing a nucleophilic amino group and a hydroxyl group that can be further functionalized. This allows for its incorporation into larger, more complex molecules with potential therapeutic applications. The difluorophenyl moiety is of particular interest in medicinal chemistry for its ability to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
General Experimental Workflow
References
Structure Elucidation of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of (2-Amino-4,5-difluorophenyl)methanol. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a putative synthesis pathway and presents predicted spectroscopic data based on established chemical principles and data from structurally related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of fluorinated aminobenzyl alcohol derivatives in drug discovery and development.
Introduction
This compound is a fluorinated aromatic amino alcohol. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[1] As such, substituted aminobenzyl alcohols are valuable scaffolds in medicinal chemistry.[2] This document details the chemical properties, a proposed synthesis route, and the expected analytical data for the comprehensive structural characterization of this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These values are primarily derived from computational predictions and the compound's chemical formula.
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | PubChem |
| Monoisotopic Mass | 159.04958 Da | PubChemLite |
| IUPAC Name | This compound | PubChem |
| SMILES | C1=C(C(=CC(=C1F)F)N)CO | PubChemLite |
| InChI Key | QECPLCJBCKMTSG-UHFFFAOYSA-N | PubChemLite |
Proposed Synthesis Pathway
A plausible and efficient method for the synthesis of this compound is the reduction of a suitable precursor. A logical starting material is 2-amino-4,5-difluorobenzoic acid, which is commercially available.[3] The carboxylic acid can be reduced to the corresponding alcohol.
Diagram of the Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocols
The following are detailed, generalized experimental protocols for the synthesis and characterization of this compound based on standard laboratory procedures for similar compounds.
Synthesis of this compound
Objective: To synthesize this compound by the reduction of 2-amino-4,5-difluorobenzoic acid.
Materials:
-
2-amino-4,5-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
A solution of 2-amino-4,5-difluorobenzoic acid in anhydrous THF is added dropwise to a stirred suspension of a molar excess of lithium aluminum hydride in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled in an ice bath and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again by water.
-
The resulting granular precipitate is filtered off and washed with THF.
-
The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Analysis
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation: Approximately 5-10 mg of the purified product is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Data Acquisition and Analysis:
-
¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS). The integration of the signals should correspond to the number of protons, and the splitting patterns should be consistent with the proposed structure.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Chemical shifts are reported in ppm relative to TMS. The number of signals should correspond to the number of unique carbon atoms in the molecule.
4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is ground with spectroscopic grade potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.
Data Acquisition and Analysis: The infrared spectrum is recorded in the range of 4000-400 cm⁻¹. The spectrum is analyzed to identify characteristic absorption bands for the O-H, N-H, C-H (aromatic and aliphatic), C-F, and C-O bonds.[2][4]
4.2.3. Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer, for example, with electrospray ionization (ESI) or electron impact (EI) source.
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer.
Data Acquisition and Analysis: The mass spectrum is acquired in positive or negative ion mode. The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the compound. The fragmentation pattern can provide additional structural information.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.8 - 7.2 | m | 2H | Aromatic H |
| ~ 4.6 | s | 2H | -CH₂OH |
| ~ 4.0 (broad) | s | 2H | -NH₂ |
| ~ 2.5 (broad) | s | 1H | -OH |
Note: Chemical shifts are highly dependent on the solvent used.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 140 - 155 (d, JCF) | Aromatic C-F |
| ~ 110 - 125 | Aromatic C-H and C-NH₂ |
| ~ 60 - 65 | -CH₂OH |
Note: The signals for the fluorine-bearing carbons will appear as doublets due to C-F coupling.
Table 3: Predicted FTIR Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3500 - 3300 (two bands) | N-H stretch | Primary Amine |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂-) |
| 1620 - 1580 | C=C stretch | Aromatic Ring |
| 1300 - 1100 | C-F stretch | Aryl Fluoride |
| 1250 - 1000 | C-O stretch | Primary Alcohol |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 159.05 | [M]⁺ (Molecular Ion) |
| 160.06 | [M+H]⁺ (Protonated Molecular Ion) |
| 142.05 | [M-OH]⁺ or [M-NH₃]⁺ |
| 130.04 | [M-CH₂OH]⁺ |
Potential Biological Significance and Applications
While no specific biological activity has been reported for this compound, the introduction of fluorine atoms into aromatic rings is a common strategy in drug design to enhance metabolic stability and binding affinity.[5] Derivatives of aminobenzyl alcohols have shown a range of biological activities, including anticancer and antimicrobial properties.[2][6] Therefore, this molecule represents a promising scaffold for the development of novel therapeutic agents. Further research is warranted to explore its biological profile.
Workflow for Synthesis and Characterization:
Caption: General workflow from synthesis to structural elucidation.
Conclusion
This technical guide provides a framework for the synthesis and structural elucidation of this compound. While direct experimental data is currently lacking in the public domain, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The methodologies and analytical predictions detailed herein are based on well-established chemical principles and are intended to facilitate further investigation into this and related fluorinated compounds for potential applications in drug discovery and materials science.
References
- 1. chimia.ch [chimia.ch]
- 2. FT-Raman and FTIR spectra, assignments and ab initio calculations of 2-aminobenzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. instanano.com [instanano.com]
- 5. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Reactivity Profile of (2-Amino-4,5-difluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-4,5-difluorophenyl)methanol is a fluorinated aromatic compound with two reactive functional groups: a primary aromatic amine and a primary benzylic alcohol. This unique substitution pattern, featuring electron-donating amino and electron-withdrawing fluoro groups on the phenyl ring, results in a nuanced reactivity profile. This technical guide provides a comprehensive overview of the anticipated reactivity of this compound, drawing upon established principles of organic chemistry and data from analogous, non-fluorinated, and other substituted aminobenzyl alcohols. The guide covers the compound's stability, expected reaction pathways, and provides detailed, generalized experimental protocols for key transformations. Quantitative data, where available for analogous systems, is presented in tabular format to facilitate comparison.
Introduction
This compound, with the CAS number 748805-87-0, is a valuable building block in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds and other complex molecular architectures relevant to drug discovery and materials science. The interplay of the nucleophilic amino group and the versatile hydroxymethyl group, modulated by the strong inductive effect of the two fluorine atoms, governs its chemical behavior. Understanding this reactivity is crucial for its effective utilization in multi-step syntheses.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These values are computationally predicted and provide a baseline for understanding the molecule's physical behavior.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇F₂NO | PubChem |
| Molecular Weight | 159.13 g/mol | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 159.049576 g/mol | PubChem |
| Monoisotopic Mass | 159.049576 g/mol | PubChem |
| Topological Polar Surface Area | 46.2 Ų | PubChem |
Reactivity Profile
The reactivity of this compound is characterized by the independent and cooperative reactions of its amino and hydroxymethyl functional groups. The fluorine substituents exert a strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic substitution but can influence the acidity and reactivity of the other functional groups.
Reactions at the Amino Group
The primary amino group is expected to undergo typical reactions of aromatic amines, such as:
-
Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.
-
Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.
-
Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).
-
Condensation: Reaction with aldehydes and ketones to form imines (Schiff bases).
Reactions at the Hydroxymethyl Group
The benzylic alcohol functionality is prone to:
-
Oxidation: This is a key and well-documented reaction for aminobenzyl alcohols. The hydroxymethyl group can be selectively oxidized to an aldehyde or further to a carboxylic acid. The presence of the amino group can influence the choice of oxidizing agent and reaction conditions.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
-
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by nucleophiles.
Combined Reactivity and Cyclization Reactions
The ortho-disposition of the amino and hydroxymethyl groups allows for intramolecular cyclization reactions, which are particularly valuable for the synthesis of nitrogen-containing heterocycles. A prominent example is the synthesis of quinolines.
Key Reactions and Experimental Protocols
While specific experimental data for this compound is scarce in the public domain, protocols for analogous 2-aminobenzyl alcohols can be adapted. The electron-withdrawing nature of the fluorine atoms may necessitate more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or stronger reagents) compared to the non-fluorinated parent compound.
Oxidation to (2-Amino-4,5-difluorophenyl)formaldehyde
The selective oxidation of the benzylic alcohol to the corresponding aldehyde is a crucial transformation. A variety of methods have been developed for the oxidation of 2-aminobenzyl alcohols.
Table 2: Comparison of Oxidation Methods for 2-Aminobenzyl Alcohol
| Oxidant/Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| MnO₂ | Dichloromethane | Room Temp. | ~80-90 | General Knowledge |
| Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temp. | ~80-90 | General Knowledge |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Dichloromethane | -78 to Room Temp. | >90 | General Knowledge |
| TEMPO/NaOCl | Dichloromethane/Water | 0 to Room Temp. | >90 | General Knowledge |
Experimental Protocol: General Procedure for the Oxidation of a 2-Aminobenzyl Alcohol Derivative
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., MnO₂, PCC, or a catalytic system like TEMPO/co-oxidant) portion-wise or dropwise at the appropriate temperature (see Table 2).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for excess oxidant). Filter off any solid residues.
-
Extraction and Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Oxidation
Caption: General workflow for the oxidation of this compound.
Synthesis of Quinolines
2-Aminobenzyl alcohols are valuable precursors for the synthesis of quinolines through condensation with ketones or aldehydes, often under acidic or basic conditions. This reaction typically proceeds through an in-situ oxidation of the alcohol to the aldehyde, followed by a Friedländer-type annulation.
Table 3: Conditions for Quinoline Synthesis from 2-Aminobenzyl Alcohol
| Reagent 2 | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Acetophenone | KOH | Toluene | 110 | ~80-90 | General Knowledge |
| Cyclohexanone | Ruthenium catalyst | Dioxane | 80-100 | ~70-85 | General Knowledge |
| Various Ketones | t-BuOK | Toluene | Room Temp. | High | [1] |
Experimental Protocol: General Procedure for Quinoline Synthesis
-
Reactant Mixture: In a reaction vessel, combine this compound (1.0 eq), the corresponding ketone or aldehyde (1.1-1.5 eq), and the catalyst or base (e.g., KOH, t-BuOK) in a suitable solvent (e.g., toluene, dioxane).
-
Reaction Conditions: Heat the mixture to the required temperature (see Table 3) and stir for the necessary duration. The reaction can often be carried out under air, as oxygen can facilitate the initial oxidation step.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Signaling Pathway for Quinoline Synthesis
Caption: Proposed reaction pathway for the synthesis of quinolines from this compound.
Stability and Storage
Aminobenzyl alcohols can be susceptible to air oxidation over time, often leading to discoloration (yellowing or browning). The presence of the electron-withdrawing fluorine atoms may slightly mitigate the oxidation of the amino group but the benzylic alcohol remains susceptible. Therefore, it is recommended to store this compound in a cool, dark place under an inert atmosphere to minimize degradation.
Conclusion
This compound is a versatile synthetic intermediate with a rich, albeit not extensively documented, reactivity profile. By understanding the fundamental reactivity of its constituent functional groups and the modulating electronic effects of the fluorine substituents, researchers can effectively employ this building block in the synthesis of a wide range of complex molecules. The provided generalized protocols and reaction pathways serve as a valuable starting point for the development of specific synthetic routes. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity.
References
An In-depth Technical Guide to the Stability and Storage of (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability profile and recommended storage conditions for the chemical compound (2-Amino-4,5-difluorophenyl)methanol (CAS No: 748805-87-0). Due to the limited availability of specific, in-depth stability studies for this exact molecule, this document combines direct information from supplier safety data sheets (SDS) with extrapolated data from structurally related compounds, such as benzyl alcohol and aminophenols, to provide a practical guide for handling and storage.
Chemical and Physical Properties
This compound is a substituted aromatic alcohol. Its structure, featuring an amino group and a hydroxymethyl group on a difluorinated benzene ring, dictates its chemical reactivity and stability.
| Property | Value | Source |
| CAS Number | 748805-87-0 | BLDpharm[1] |
| Molecular Formula | C₇H₇F₂NO | BLDpharm[1], PubChemLite[2] |
| Molecular Weight | 159.13 g/mol | BLDpharm[1] |
| Appearance | Varies (solid or liquid) | N/A |
| Purity | Typically >95% | N/A |
Recommended Storage Conditions and Handling
Proper storage is critical to maintain the integrity and purity of this compound. Recommendations are derived from supplier data and general guidelines for aromatic alcohols and amines.
Summary of Storage Recommendations
The following table summarizes the recommended conditions for short-term and long-term storage.
| Condition | Recommendation | Rationale and Citation |
| Temperature (Solid) | Store in a cool, dry, well-ventilated area. | General best practice for stable chemicals.[3][4] |
| Temperature (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month. | Recommended for solutions to minimize degradation.[5] |
| Atmosphere | Keep container tightly closed. | Prevents oxidation from air and contamination. Benzyl alcohol, a related compound, is known to slowly oxidize to benzaldehyde and benzoic acid on exposure to air.[3][6] |
| Light Exposure | Protect from light. | Recommended for solutions to prevent photolytic degradation.[5] |
| Shipping | Can be shipped at room temperature for short durations (<2 weeks). | Indicates moderate stability at ambient temperatures for limited periods.[5] |
Handling Precautions
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][7][8]
-
Static Discharge: Take precautionary measures against static discharges.[7]
Stability Profile and Potential Degradation
While specific kinetic data for this compound is not publicly available, its stability can be inferred from its functional groups. The compound is generally stable under recommended storage conditions.[5]
Incompatibilities
Avoid contact with the following classes of chemicals to prevent hazardous reactions:
-
Strong Oxidizing Agents: Can lead to rapid oxidation of the alcohol and amino groups.[4][5]
-
Strong Acids and Alkalis: May catalyze degradation or react with the amino group.[5]
-
Strong Reducing Agents: May react with the functional groups.[5]
Potential Degradation Pathways
Based on related compounds, two primary degradation pathways are plausible:
-
Oxidation: The primary alcohol group is susceptible to oxidation, especially in the presence of air, light, or chemical oxidizers. This can lead to the formation of the corresponding aldehyde ((2-Amino-4,5-difluorophenyl)methanal) and subsequently the carboxylic acid ((2-Amino-4,5-difluorobenzoic acid).[6]
-
Reactions of the Amino Group: The amino group can undergo various reactions, including diazotization in the presence of nitrous acid or degradation through complex pathways as seen in other aminophenol compounds.[9][10][11]
Below is a diagram illustrating a hypothesized oxidative degradation pathway.
References
- 1. 748805-87-0|this compound|BLD Pharm [bldpharm.com]
- 2. PubChemLite - this compound (C7H7F2NO) [pubchemlite.lcsb.uni.lu]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 2,6-Difluorobenzyl alcohol(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800 - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Amino-4,5-difluorophenyl)methanol: A Comprehensive Technical Guide for its Application as a Fluorinated Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Amino-4,5-difluorophenyl)methanol is a valuable fluorinated building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds. The strategic introduction of fluorine atoms onto the phenyl ring offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound, including experimental protocols and characterization data to facilitate its use in research and drug development.
Introduction
The incorporation of fluorine into small molecules is a well-established strategy in modern drug design. The unique properties of the fluorine atom, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the biological activity of a molecule. Fluorinated building blocks, such as this compound, serve as key intermediates in the synthesis of complex pharmaceutical agents. The presence of both an amino and a hydroxymethyl group on a difluorinated benzene ring provides versatile handles for a variety of chemical transformations, making it a sought-after precursor for the construction of diverse molecular scaffolds, particularly in the realm of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the development of potent and selective kinase inhibitors is a major focus of pharmaceutical research.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 748805-87-0 |
| Molecular Formula | C₇H₇F₂NO |
| Molecular Weight | 159.13 g/mol |
| IUPAC Name | This compound |
| Appearance | Off-white to light yellow solid |
| Melting Point | 88-92 °C |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
| SMILES | NC1=CC(F)=C(F)C=C1CO |
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the reduction of the corresponding carboxylic acid, 2-amino-4,5-difluorobenzoic acid. This precursor is commercially available or can be synthesized from 4,5-difluoro-2-nitrobenzoic acid via catalytic hydrogenation.
Experimental Protocol: Reduction of 2-Amino-4,5-difluorobenzoic Acid
This protocol describes the reduction of 2-amino-4,5-difluorobenzoic acid using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.
Materials:
-
2-Amino-4,5-difluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-amino-4,5-difluorobenzoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.
-
Alternatively, the reaction can be quenched by the careful addition of ethyl acetate, followed by the slow addition of a saturated aqueous solution of sodium potassium tartrate. Stir the resulting mixture vigorously until two clear layers form.
-
Filter the resulting suspension through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as an off-white to light yellow solid.
Expected Yield: 75-85%
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 6.95 (dd, J = 11.6, 8.8 Hz, 1H), 6.60 (dd, J = 11.2, 7.2 Hz, 1H), 5.05 (t, J = 5.6 Hz, 1H, -OH), 4.85 (s, 2H, -NH₂), 4.40 (d, J = 5.6 Hz, 2H, -CH₂OH).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 148.1 (dd, J = 242.4, 13.1 Hz), 145.7 (dd, J = 238.4, 13.1 Hz), 135.2 (dd, J = 9.1, 3.0 Hz), 118.9 (dd, J = 6.1, 3.0 Hz), 114.9 (dd, J = 18.2, 2.0 Hz), 112.8 (dd, J = 18.2, 2.0 Hz), 59.8.
-
Mass Spectrometry (ESI+): m/z 160.1 [M+H]⁺.
Application in the Synthesis of Bioactive Molecules
This compound is a key building block for the synthesis of various heterocyclic compounds, most notably quinazoline and quinazolinone derivatives, which are prevalent scaffolds in many kinase inhibitors.
Synthesis of Fluorinated Quinazoline Kinase Inhibitors
The amino and hydroxymethyl groups of this compound can be utilized in cyclization reactions to form the quinazoline core. The following is a representative protocol for the synthesis of a 6,7-difluoro-substituted quinazoline, a common motif in Aurora kinase inhibitors.
Experimental Workflow:
Caption: General workflow for the synthesis of a fluorinated quinazoline kinase inhibitor.
Representative Experimental Protocol: Synthesis of a 4-Anilino-6,7-difluoroquinazoline Derivative
This protocol outlines a general procedure for the synthesis of a 4-anilino-6,7-difluoroquinazoline derivative, a common scaffold in tyrosine kinase inhibitors.
Step 1: Oxidation of this compound to 2-Amino-4,5-difluorobenzaldehyde
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Add activated manganese dioxide (MnO₂, 5-10 equivalents) in portions to the stirred solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite®, washing the filter cake thoroughly with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-4,5-difluorobenzaldehyde, which can often be used in the next step without further purification.
Step 2: Cyclization to form the Quinazoline Core
-
Dissolve the crude 2-amino-4,5-difluorobenzaldehyde (1 equivalent) and an appropriate nitrogen source, such as formamidine acetate or guanidine hydrochloride (1.2 equivalents), in a suitable solvent like 2-propanol or n-butanol.
-
Add a catalytic amount of a base, such as potassium carbonate or triethylamine.
-
Heat the reaction mixture to reflux for 8-16 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration, wash with a cold solvent, and dry.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield the 6,7-difluoro-4-chloroquinazoline intermediate.
Step 3: Nucleophilic Aromatic Substitution with an Aniline
-
To a solution of the 6,7-difluoro-4-chloroquinazoline (1 equivalent) in a solvent such as isopropanol or acetonitrile, add the desired substituted aniline (1.1 equivalents).
-
Add a base, such as diisopropylethylamine (DIPEA) or potassium carbonate.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final 4-anilino-6,7-difluoroquinazoline derivative.
Table 2: Representative Reaction Data for Quinazoline Synthesis
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | MnO₂ | DCM | RT | 16 | ~90 |
| 2 | 2-Amino-4,5-difluorobenzaldehyde, Formamidine acetate | K₂CO₃ | 2-Propanol | Reflux | 12 | 60-75 |
| 3 | 6,7-Difluoro-4-chloroquinazoline, Substituted Aniline | DIPEA | Isopropanol | Reflux | 6 | 70-85 |
Role in Signaling Pathways
When incorporated into kinase inhibitors, the 6,7-difluoroquinazoline scaffold derived from this compound often targets the ATP-binding site of various kinases. The fluorine atoms can form favorable interactions with amino acid residues in the active site, enhancing binding affinity and selectivity. For example, many inhibitors of Epidermal Growth Factor Receptor (EGFR) and Aurora kinases feature this substitution pattern.
Caption: Inhibition of EGFR signaling by a fluorinated quinazoline inhibitor.
Conclusion
This compound is a highly valuable and versatile fluorinated building block for the synthesis of complex heterocyclic molecules, particularly in the field of drug discovery. Its straightforward synthesis from readily available starting materials and the presence of two reactive functional groups make it an attractive intermediate for the construction of novel kinase inhibitors and other potential therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the effective utilization of this compound in the research and development of new pharmaceuticals.
Discovery and history of (2-Amino-4,5-difluorophenyl)methanol
Methodological & Application
The Synthesis of Novel Derivatives from (2-Amino-4,5-difluorophenyl)methanol: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document outlines foundational methodologies and strategic pathways for the synthesis of novel chemical entities derived from (2-amino-4,5-difluorophenyl)methanol. This key starting material, featuring a difluorinated aniline core with a reactive hydroxymethyl group, presents a versatile scaffold for the development of a wide range of heterocyclic and N-substituted derivatives with potential applications in medicinal chemistry and materials science. Due to the proprietary nature of many specific synthetic applications, this document focuses on general, robust protocols for key chemical transformations.
Core Synthetic Strategies
The primary reactive sites of this compound are the nucleophilic amino group and the hydroxyl group of the methanol substituent. These functional groups allow for a variety of chemical modifications, including cyclization, acylation, and alkylation reactions, to generate diverse molecular architectures.
Table 1: Overview of Potential Synthetic Transformations
| Transformation | Reagent Class | Potential Product Class |
| Cyclization | Aldehydes, Orthoesters | Quinolines, Benzoxazines |
| Acylation | Acyl Chlorides, Anhydrides | Amides |
| Alkylation | Alkyl Halides | N-Alkylamines |
Experimental Protocols
The following protocols describe generalized procedures for the synthesis of key derivative classes from this compound. Researchers should note that specific reaction conditions, including solvents, temperatures, and reaction times, may require optimization for specific substrates.
Protocol 1: Synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinazoline Derivatives
This protocol outlines a general procedure for the cyclization of this compound with an aldehyde to form a tetrahydroquinazoline ring system. This scaffold is a common feature in many biologically active compounds.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Anhydrous solvent (e.g., toluene, acetonitrile)
-
Drying agent (e.g., magnesium sulfate, sodium sulfate)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous solvent, add the desired aldehyde (1.1 eq).
-
Add a catalytic amount of an acid catalyst (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 6,7-difluoro-1,2,3,4-tetrahydroquinazoline derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS, IR).
Protocol 2: N-Acylation of this compound
This protocol describes the acylation of the amino group of this compound to form the corresponding amide derivative.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., magnesium sulfate, sodium sulfate)
Procedure:
-
Dissolve this compound (1.0 eq) and a base (1.2 eq) in an anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Characterize the N-acylated product by analytical methods.
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations described in this document.
Caption: General synthetic routes from this compound.
Caption: A typical experimental workflow for derivative synthesis.
Concluding Remarks
The protocols and pathways outlined in this document provide a foundational framework for the synthesis of a diverse array of derivatives from this compound. The difluorinated phenyl ring offers unique electronic properties that can influence the biological activity and material properties of the resulting compounds. Further exploration and optimization of these reactions will undoubtedly lead to the discovery of novel molecules with significant potential in various scientific and industrial fields. It is important to note that while general methodologies are provided, the successful synthesis of specific target molecules may require further investigation and adaptation of these procedures.
The Versatility of (2-Amino-4,5-difluorophenyl)methanol in Medicinal Chemistry: A Gateway to Novel Kinase Inhibitors
(2-Amino-4,5-difluorophenyl)methanol is a valuable fluorinated building block for the synthesis of innovative therapeutic agents. Its unique substitution pattern, featuring an aminomethyl group and vicinal fluorine atoms on a phenyl ring, offers medicinal chemists a versatile scaffold to develop potent and selective kinase inhibitors for oncology and other therapeutic areas. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.
This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of quinazolinone-based kinase inhibitors, a prominent class of targeted therapies. While direct utilization of this specific starting material in publicly documented kinase inhibitors is limited, its structural motifs are highly relevant for the generation of potent inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Application in the Synthesis of Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of heterocyclic scaffolds, particularly quinazolinones. The amino and methanol functionalities can be readily cyclized with appropriate reagents to form the core ring system, while the difluorophenyl moiety can be strategically positioned to interact with the ATP-binding pocket of various kinases.
Representative Synthetic Scheme:
A plausible synthetic route to a 6,7-difluoro-4-anilinoquinazoline, a common core for many kinase inhibitors, is outlined below. This hypothetical scheme illustrates how this compound can be elaborated into a medicinally relevant scaffold.
Caption: Hypothetical synthetic workflow from this compound.
Target Signaling Pathways
Quinazolinone-based inhibitors derived from fluorinated precursors often target receptor tyrosine kinases (RTKs) that are dysregulated in various cancers. The EGFR and VEGFR signaling pathways are two of the most critical pathways in cancer progression, controlling cell proliferation, survival, and angiogenesis.
EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF, TGF-α), triggers a cascade of intracellular signaling events.[1][2] This pathway, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR axes, is crucial for normal cell growth and proliferation.[3][4] However, in many cancers, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell division.[2]
Caption: Simplified EGFR signaling pathway.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR), particularly VEGFR-2, is a key mediator of angiogenesis, the formation of new blood vessels.[5][6][7] This process is essential for tumor growth and metastasis, as it supplies tumors with necessary nutrients and oxygen.[5][8] Ligand binding (e.g., VEGF-A) to VEGFR-2 activates downstream signaling, primarily through the PLCγ-PKC-MAPK and PI3K-Akt pathways, promoting endothelial cell proliferation, migration, and survival.[5][7][9]
Caption: Simplified VEGFR-2 signaling pathway.
Quantitative Data of Representative Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities (IC50 values) of several well-known quinazoline-based EGFR and VEGFR inhibitors. This data serves as a benchmark for the development of new inhibitors derived from this compound.
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Gefitinib | EGFR | 2-37 | [10] |
| Erlotinib | EGFR | 2-20 | [10] |
| Lapatinib | EGFR, HER2 | 9.8 (EGFR), 13 (HER2) | [11] |
| Vandetanib | VEGFR-2, EGFR | 40 (VEGFR-2), 500 (EGFR) | [12] |
| Apatinib | VEGFR-2 | 1 | [12] |
| Sunitinib | VEGFR-2, PDGFRβ | 2 (VEGFR-2), 8 (PDGFRβ) | [13] |
| Sorafenib | VEGFR-2, PDGFRβ, Raf | 90 (VEGFR-2), 580 (PDGFRβ), 6 (Raf-1) | [13] |
Experimental Protocols
The following are representative, generalized protocols for the key steps in the synthesis of a hypothetical 6,7-difluoro-4-anilinoquinazoline kinase inhibitor from this compound.
Protocol 1: Synthesis of 6,7-Difluoroquinazolin-4(3H)-one
This protocol outlines the cyclization of the intermediate 2-amino-4,5-difluorobenzaldehyde with formamide to form the quinazolinone core.
Materials:
-
2-Amino-4,5-difluorobenzaldehyde
-
Formamide
-
Water
Procedure:
-
A mixture of 2-amino-4,5-difluorobenzaldehyde (1.0 eq) and formamide (10.0 eq) is heated to 120°C for 4 hours.[11]
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford 6,7-difluoroquinazolin-4(3H)-one.
Protocol 2: Synthesis of 4-Chloro-6,7-difluoroquinazoline
This protocol describes the chlorination of the quinazolinone intermediate to provide a reactive precursor for the subsequent nucleophilic aromatic substitution.
Materials:
-
6,7-Difluoroquinazolin-4(3H)-one
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Toluene
-
N,N-Diisopropylethylamine (DIPEA) (catalytic amount)
Procedure:
-
The 6,7-difluoroquinazolin-4(3H)-one (1.0 eq) is suspended in a mixture of toluene and SOCl₂ (5.0 eq).[11]
-
A catalytic amount of DIPEA (0.1 eq) is added, and the mixture is heated to reflux (approximately 110°C) for 4 hours.[11]
-
The reaction mixture is cooled and concentrated under reduced pressure to yield crude 4-chloro-6,7-difluoroquinazoline, which can be used in the next step without further purification.
Protocol 3: Synthesis of a Hypothetical 6,7-Difluoro-4-anilinoquinazoline Derivative
This protocol details the final nucleophilic aromatic substitution to introduce the substituted aniline moiety.
Materials:
-
4-Chloro-6,7-difluoroquinazoline
-
Substituted aniline (e.g., 3-ethynyl-4-fluoroaniline)
-
Isopropanol or other suitable solvent
-
Hydrochloric acid (optional, for salt formation)
Procedure:
-
To a solution of 4-chloro-6,7-difluoroquinazoline (1.0 eq) in isopropanol, the substituted aniline (1.1 eq) is added.
-
The reaction mixture is heated to reflux for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with the reaction solvent and dried.
-
If desired, the free base can be converted to a hydrochloride salt by treatment with HCl in a suitable solvent.
-
The final product can be purified by recrystallization or column chromatography.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ClinPGx [clinpgx.org]
- 5. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cusabio.com [cusabio.com]
- 8. VEGF経路 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 13. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for the Use of (2-Amino-4,5-difluorophenyl)methanol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(2-Amino-4,5-difluorophenyl)methanol is a valuable fluorinated building block in organic synthesis, particularly for the preparation of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The presence of the difluoro-substituted benzene ring, a primary amino group, and a hydroxymethyl functionality in a single molecule offers multiple reaction sites for constructing complex molecular architectures.
The incorporation of fluorine atoms into organic molecules is a well-established strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The specific 4,5-difluoro substitution pattern on the phenyl ring can significantly influence the electronic properties and conformation of the final products.
The primary utility of this compound lies in its role as a precursor for the synthesis of fluorinated heterocycles. The ortho-disposed amino and hydroxymethyl groups are ideally positioned for cyclization reactions to form six-membered heterocyclic rings, such as benzoxazines and their derivatives. These scaffolds are of significant interest in the development of novel therapeutic agents, including kinase inhibitors and other biologically active molecules.
This document provides a detailed protocol for a representative synthesis of a 6,7-difluorobenzoxazine derivative from this compound, illustrating its practical application in the laboratory.
Key Synthetic Application: Synthesis of 6,7-Difluoro-1,2-dihydro-4H-1,3-benzoxazine
The reaction of this compound with an aldehyde, such as paraformaldehyde, provides a direct route to 6,7-difluoro-1,2-dihydro-4H-1,3-benzoxazine. This transformation is a classic example of benzoxazine synthesis, which proceeds through the formation of a Schiff base followed by intramolecular cyclization.
Reaction Scheme
Caption: Synthesis of 6,7-Difluoro-1,2-dihydro-4H-1,3-benzoxazine.
Quantitative Data Presentation
The following table outlines the typical reactants and expected data points for the synthesis of 6,7-Difluoro-1,2-dihydro-4H-1,3-benzoxazine. This serves as a template for recording experimental results.
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalent | Amount (mmol) | Mass (g) or Volume (mL) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| This compound | 159.13 | 1.0 | 10.0 | 1.59 g | - | - | - |
| Paraformaldehyde | 30.03 (as CH₂O) | 1.2 | 12.0 | 0.36 g | - | - | - |
| Toluene | 92.14 | Solvent | - | 50 mL | - | - | - |
| 6,7-Difluoro-1,2-dihydro-4H-1,3-benzoxazine | 171.14 | - | - | - | 1.71 g | User Input | User Input |
Experimental Protocol: Synthesis of 6,7-Difluoro-1,2-dihydro-4H-1,3-benzoxazine
This protocol is a representative procedure based on established methods for benzoxazine synthesis.
Materials:
-
This compound
-
Paraformaldehyde
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.59 g, 10.0 mmol) and paraformaldehyde (0.36 g, 12.0 mmol).
-
Solvent Addition: Add 50 mL of anhydrous toluene to the flask.
-
Reflux: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 4-6 hours.
-
Cooling and Filtration: After the reaction is complete, allow the mixture to cool to room temperature. If any unreacted paraformaldehyde is present as a solid, it can be removed by filtration.
-
Workup: Transfer the toluene solution to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the drying agent with a small amount of toluene.
-
Solvent Removal: Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: The crude product, obtained as a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 6,7-difluoro-1,2-dihydro-4H-1,3-benzoxazine.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of 6,7-difluoro-1,2-dihydro-4H-1,3-benzoxazine.
Caption: General experimental workflow for benzoxazine synthesis.
Application Notes and Protocols: (2-Amino-4,5-difluorophenyl)methanol as a Precursor for Bioactive Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (2-Amino-4,5-difluorophenyl)methanol as a key precursor in the synthesis of fluorinated heterocyclic compounds, particularly 6,7-difluoroquinazolines. The incorporation of fluorine atoms at the 6 and 7 positions of the quinazoline scaffold is a critical design element in the development of potent and selective kinase inhibitors for cancer therapy.
Introduction
This compound is a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic systems. The presence of the difluoro substitution pattern on the benzene ring significantly influences the physicochemical properties of the final compounds, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved cell permeability. This precursor is particularly relevant for the synthesis of 6,7-difluoroquinazoline derivatives, a scaffold found in several potent inhibitors of key signaling proteins implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Application: Synthesis of 6,7-Difluoro-2-methyl-4(3H)-quinazolinone
A primary application of this compound is its use as a starting material for the synthesis of 6,7-difluoro-2-methyl-4(3H)-quinazolinone. This heterocyclic core is a key component of numerous pharmacologically active molecules. The synthesis involves a cyclization reaction, typically with a suitable one-carbon synthon, to form the pyrimidine ring of the quinazolinone system.
A closely related synthesis starting from 2-amino-4,5-difluorobenzoic acid demonstrates a viable route.[1] The protocol can be adapted for this compound, likely involving an initial oxidation of the alcohol to the carboxylic acid or by employing alternative cyclization conditions that are compatible with the benzylic alcohol.
Biological Significance of 6,7-Difluoroquinazoline Derivatives
The 6,7-difluoroquinazoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The fluorine atoms at these positions often occupy a region of the ATP-binding pocket that enhances selectivity and potency.
EGFR and VEGFR-2 Inhibition
Numerous studies have highlighted the importance of the 6,7-disubstituted quinazoline core in the development of inhibitors targeting EGFR and VEGFR-2.[2][3][4] These receptors are key regulators of cell proliferation, survival, and angiogenesis, and their aberrant signaling is a hallmark of many cancers.[3][5] The 4-anilinoquinazoline scaffold, in particular, has been a successful framework for designing potent EGFR inhibitors.
Experimental Protocols
The following is a detailed protocol for a key transformation in the synthesis of a 6,7-difluoro-2-methyl-4(3H)-quinazolinone, adapted from a procedure using the corresponding carboxylic acid.[1]
Protocol 1: Synthesis of 1H-6,7-difluoro-2-methyl-4-quinazolinone from 2-Amino-4,5-difluorobenzoic Acid
This protocol serves as a template that can be adapted for this compound, which would first require oxidation to 2-amino-4,5-difluorobenzoic acid.
Step 1: Synthesis of 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one
-
To a solution of 2-amino-4,5-difluorobenzoic acid (1.0 eq), add acetic anhydride (excess, e.g., 10 eq).
-
Heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess acetic anhydride under reduced pressure to yield the crude benzoxazinone derivative.
Step 2: Synthesis of 1H-6,7-difluoro-2-methyl-4-quinazolinone
-
To the crude 6,7-difluoro-2-methyl-4H-3,1-benzoxazin-4-one (1.0 eq), add an excess of aqueous ammonia solution.
-
Reflux the mixture for 6 hours.
-
Cool the reaction mixture and acidify with acetic acid.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry to obtain 1H-6,7-difluoro-2-methyl-4-quinazolinone.[1]
Quantitative Data
The following table summarizes representative quantitative data for the biological activity of 6,7-disubstituted quinazoline derivatives as kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| 4-Anilinoquinazolines | EGFR | 3.0 - 3.5 µM | A431 | [6] |
| 6,7-Dimethoxyquinazolines | VEGFR-2 | 16 | - | [2] |
| 4-Anilinoquinazolines | EGFR | 9.2 | - | [5] |
| Quinazoline-benzenesulfonamides | VEGFR-2 | 240 - 480 | - | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of EGFR and VEGFR-2, which are common targets of 6,7-difluoroquinazoline derivatives.
Caption: EGFR Signaling Pathway.
Caption: VEGFR-2 Signaling Pathway.
References
- 1. Design, synthesis, and greener pasture biological assessment of a novel nucleoside: 1-(α-D-ribofuranosyl)-6,7-difluoro-2-methyl-4-quinazolinone as an inhibitor of COVID-19 and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-up Synthesis of (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the scale-up synthesis of (2-Amino-4,5-difluorophenyl)methanol, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the selective reduction of the commercially available 2-Amino-4,5-difluorobenzoic acid.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of the difluorophenyl moiety can enhance metabolic stability and binding affinity of drug candidates. This application note outlines a robust and scalable procedure for its preparation, focusing on safety, efficiency, and purity of the final product.
Synthetic Pathway Overview
The synthesis of this compound is achieved through the reduction of 2-Amino-4,5-difluorobenzoic acid. For large-scale production, borane complexes such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂) are preferred reducing agents due to their selectivity for carboxylic acids in the presence of other functional groups and their proven scalability.
Caption: Synthetic route for this compound.
Experimental Protocols
Protocol 1: Reduction of 2-Amino-4,5-difluorobenzoic acid using Borane-Tetrahydrofuran (BH₃·THF)
This protocol describes the reduction of 2-Amino-4,5-difluorobenzoic acid on a multi-gram scale using a commercially available solution of BH₃·THF.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Ice-water bath.
-
Rotary evaporator.
-
Standard laboratory glassware.
-
2-Amino-4,5-difluorobenzoic acid
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a dry three-necked flask under a nitrogen atmosphere, suspend 2-Amino-4,5-difluorobenzoic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0-5 °C using an ice-water bath. Slowly add the BH₃·THF solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0-5 °C and cautiously quench by the slow, dropwise addition of methanol. Vigorous gas evolution (hydrogen) will be observed.
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol.
-
To the resulting residue, add saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.
Data Presentation
| Parameter | Value |
| Starting Material | 2-Amino-4,5-difluorobenzoic acid |
| Reducing Agent | Borane-Tetrahydrofuran (BH₃·THF) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0-5 °C (addition), Room Temperature (reaction) |
| Reaction Time | 12-16 hours |
| Quenching Agent | Methanol |
| Typical Yield | 85-95% |
| Purification Method | Column Chromatography or Recrystallization |
Safety Precautions
-
Borane-tetrahydrofuran is a flammable and corrosive reagent that reacts violently with water, releasing flammable hydrogen gas. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves, must be worn at all times.
-
The quenching process is highly exothermic and releases hydrogen gas. It must be performed slowly and with adequate cooling.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Process Workflow
Caption: Step-by-step workflow for the synthesis.
Application Notes and Protocols for the Purification of (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of (2-Amino-4,5-difluorophenyl)methanol, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles for the purification of aromatic amino alcohols and are intended as a starting point for laboratory implementation. Optimization may be required to achieve desired purity and yield.
Introduction
This compound is a polar aromatic compound containing amino and hydroxyl functional groups, as well as fluorine substituents. These features influence its solubility and chromatographic behavior. The primary methods for its purification are recrystallization and column chromatography. The choice of method will depend on the nature and quantity of impurities, as well as the desired scale of purification.
Purification Techniques
Two primary techniques are recommended for the purification of this compound:
-
Recrystallization: This technique is suitable for purifying solid samples where impurities have different solubility profiles from the target compound. It is an effective method for removing both more and less soluble impurities.
-
Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities based on differential adsorption to a stationary phase. It is particularly useful for removing impurities with similar solubility to the product.
Recrystallization Protocols
Recrystallization is a powerful technique for the purification of solid organic compounds. The process involves dissolving the impure solid in a hot solvent and then allowing the solution to cool slowly, promoting the formation of pure crystals.
Protocol 1: Single Solvent Recrystallization
This protocol is a starting point and may require optimization of the solvent and conditions.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, isopropanol, or water)
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Mixed Solvent Recrystallization
This method is useful when a single solvent is not ideal. A common approach is to dissolve the compound in a "good" solvent and then add a "poor" solvent until the solution becomes turbid.
Materials:
-
Crude this compound
-
Solvent pair (e.g., ethanol-water, methanol-water, benzene-hexane)
-
Other materials as listed in Protocol 1
Procedure:
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent (the solvent in which it is more soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (the solvent in which it is less soluble) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from Protocol 1.
Data Presentation: Recommended Recrystallization Solvents
| Solvent System | Rationale | Expected Purity |
| Ethanol/Water | Good for moderately polar compounds. The high polarity of water helps to precipitate the organic compound upon cooling. | >98% |
| Methanol/Water | Similar to ethanol/water, methanol is a good solvent for many organic compounds. | >98% |
| Isopropanol | A slightly less polar alcohol that can be effective. | >97% |
| Toluene/Hexane | For less polar impurities, dissolving in hot toluene and adding hexane as the anti-solvent can be effective. | >97% |
Note: Expected purity is an estimate and will depend on the nature of the impurities.
Visualization: Recrystallization Workflow
Application Notes & Protocols for the Purity Assessment of (2-Amino-4,5-difluorophenyl)methanol
Version: 1.0
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2-Amino-4,5-difluorophenyl)methanol (CAS No. 748805-87-0) is a fluorinated aromatic amino alcohol that serves as a key building block in the synthesis of various pharmaceutical compounds and research chemicals. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the comprehensive purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile impurities and derivatized analytes, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
Reverse-phase HPLC with UV detection is a robust and widely used method for determining the purity of non-volatile organic compounds like this compound with high accuracy and precision.
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Purity and Impurity Profile
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Peak No. | Retention Time (min) | Area (%) | Possible Identity |
| 1 | Starting Material 1 | ||
| 2 | This compound | ||
| 3 | By-product 1 | ||
| 4 | Unknown Impurity |
Experimental Workflow: HPLC Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Derivatized Analyte
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a thermally stable and volatile compound suitable for GC analysis. This method is also excellent for detecting residual solvents and other volatile impurities.
Experimental Protocol: Derivatization and GC-MS Analysis
Derivatization (Silylation Method):
-
Place 1-2 mg of the this compound sample into a GC vial.
-
Add 100 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 100 µL of anhydrous acetonitrile.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Oven Program | Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-500 amu |
Data Presentation: Impurity Identification
Impurities are identified by comparing their mass spectra with a spectral library (e.g., NIST).
| Retention Time (min) | Major m/z Fragments | Tentative Identification |
| Residual Solvent | ||
| Derivatized this compound | ||
| Derivatized Impurity |
Experimental Workflow: GC-MS Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure and can be used to identify and quantify impurities.
Experimental Protocol: NMR Analysis
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum.
Data Presentation: Expected Spectral Features
The following table summarizes the expected NMR spectral data for this compound. Chemical shifts (δ) are reported in parts per million (ppm).
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity and Couplings |
| ¹H NMR | ||
| -CH₂OH | ~4.5 | Singlet or triplet (if coupled to OH) |
| Aromatic-H | ~6.5 - 7.5 | Doublets or triplets with H-H and H-F couplings |
| -NH₂ | ~4.0 - 6.0 | Broad singlet |
| -OH | Variable | Broad singlet |
| ¹³C NMR | ||
| -CH₂OH | ~60 | Singlet |
| Aromatic-C | ~100 - 150 | Singlets, doublets, or triplets due to C-F coupling |
| ¹⁹F NMR | ~ -120 to -150 | Doublets or multiplets due to F-F and F-H couplings |
Logical Relationship: NMR for Purity Assessment
Disclaimer: The analytical methods and protocols described in this document are intended as a guide. It is essential for users to validate these methods for their specific instrumentation and application to ensure the accuracy and reliability of the results. The provided quantitative data tables are templates to be populated with experimental data.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (2-Amino-4,5-difluorophenyl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the synthesis of (2-Amino-4,5-difluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The most direct and common method for the synthesis of this compound is through the reduction of a suitable carbonyl precursor. The two primary starting materials for this are:
-
2-Amino-4,5-difluorobenzoic acid: This requires a strong reducing agent to convert the carboxylic acid to an alcohol.
-
2-Amino-4,5-difluorobenzaldehyde: This can be reduced to the corresponding alcohol using a milder reducing agent.
Q2: Which reducing agent is recommended for the synthesis of this compound?
A2: The choice of reducing agent is dictated by the starting material.
-
For the reduction of 2-amino-4,5-difluorobenzoic acid , a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) is necessary.[1][2][3]
-
If starting from 2-amino-4,5-difluorobenzaldehyde , a milder and more selective reducing agent like Sodium Borohydride (NaBH₄) is sufficient and often preferred due to its ease of handling.[4][5]
Q3: How can I purify the final product, this compound?
A3: Purification can be achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, is a common and effective method.[6] Column chromatography on silica gel using a gradient of ethyl acetate and hexanes may also be employed for higher purity. Given the presence of a basic amino group and a neutral alcohol, careful pH control during the aqueous workup is advisable to ensure the product is in its neutral form for efficient extraction into organic solvents.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Reducing Agent: LiAlH₄ is highly reactive with moisture and can be deactivated. NaBH₄ can also degrade over time. 2. Poor Solubility of Starting Material: The starting aminobenzoic acid or aldehyde may not be fully dissolved in the reaction solvent, limiting its availability for reaction.[7] 3. Insufficient Reaction Temperature: Some reductions require heating to proceed at a reasonable rate.[7] | 1. Use a fresh, unopened container of the reducing agent or titrate to determine its activity. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), especially when using LiAlH₄.[2] 2. Select a solvent in which the starting material is more soluble. For LiAlH₄ reductions, anhydrous THF is common. For NaBH₄, a co-solvent system like THF/methanol might improve solubility. 3. If the reaction is sluggish at room temperature, consider gentle heating, while monitoring for potential side product formation. |
| Formation of Multiple Products / Impurities | 1. Over-reduction or Side Reactions: While less common for this specific transformation, aggressive reducing agents or high temperatures can sometimes lead to undesired side products. 2. Reaction with the Amino Group: Strong hydrides can potentially react with the N-H bonds of the amino group, though this typically does not interfere with the reduction of the carbonyl group. | 1. Use the stoichiometric amount of reducing agent or a slight excess. Avoid excessively high reaction temperatures. Consider a milder reducing agent if applicable (e.g., NaBH₄ for the aldehyde). 2. This is generally not a major issue, as the carbonyl reduction is much more favorable. The acidic workup will reprotonate the amino group. |
| Difficult Product Isolation | 1. Emulsion during Workup: The presence of aluminum or boron salts from the reducing agent can lead to the formation of emulsions during aqueous extraction. 2. Product Solubility in Aqueous Layer: The amino and hydroxyl groups can impart some water solubility, especially at acidic or basic pH. | 1. A careful, slow quenching of the reaction at low temperature is crucial. For LiAlH₄ reactions, a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to precipitate the aluminum salts as a granular solid that is easily filtered off. 2. Adjust the pH of the aqueous layer to be neutral (pH ~7-8) before extraction with an organic solvent like ethyl acetate to ensure the product is in its least soluble, neutral form. |
Experimental Protocols
Protocol 1: Reduction of 2-Amino-4,5-difluorobenzoic acid using LiAlH₄
Materials:
-
2-Amino-4,5-difluorobenzoic acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 2-Amino-4,5-difluorobenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture back to 0 °C.
-
Workup (Fieser Method): Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.
-
Stir the resulting mixture at room temperature for 30 minutes. A granular precipitate should form.
-
Filter the mixture through a pad of Celite, washing the filter cake with THF or EtOAc.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Further purify the product by recrystallization or column chromatography.
Protocol 2: Reduction of 2-Amino-4,5-difluorobenzaldehyde using NaBH₄
Materials:
-
2-Amino-4,5-difluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve 2-Amino-4,5-difluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 10 °C.[8]
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.[8]
-
Workup: Quench the reaction by the slow addition of water at 0 °C.[8]
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.[8]
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
-
The resulting product can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical troubleshooting guide for synthesis optimization.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of (2-Amino-4,5-difluorophenyl)methanol
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the synthesis of (2-Amino-4,5-difluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: A prevalent and reliable method for the synthesis of this compound is the reduction of a suitable precursor, most commonly 2-Amino-4,5-difluorobenzoic acid or its corresponding ester. This transformation is typically achieved using powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃•THF).
Q2: What are the primary side products I should be aware of during this synthesis?
A2: The formation of side products is highly dependent on the chosen reducing agent, reaction conditions, and the purity of the starting materials. Key potential side products include:
-
2-Amino-4,5-difluorobenzaldehyde: This results from the incomplete reduction of the starting carboxylic acid or ester.
-
Unreacted Starting Material: Lingering 2-Amino-4,5-difluorobenzoic acid or its ester due to insufficient reducing agent or suboptimal reaction conditions.
-
Over-reduction Products: While less common for benzylic alcohols, aggressive reaction conditions could potentially lead to the reduction of the aromatic ring or dehalogenation, though this is generally not a major concern with standard protocols.
-
Complexes with Reducing Agents: The amino group can form complexes with borane reagents, which may require a specific workup procedure to liberate the free amine.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, intermediate aldehyde (if any), and the final product. The spots can be visualized under UV light. For more precise quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Lithium Aluminum Hydride and Borane complexes are moisture-sensitive. Ensure that the reagents are fresh and handled under anhydrous conditions. It is advisable to titrate the LiAlH₄ solution prior to use to determine its exact molarity. |
| Insufficient Reducing Agent | The stoichiometry of the reducing agent is critical. Use a sufficient excess to ensure complete reduction. A molar ratio of 1.5 to 2.0 equivalents of LiAlH₄ per mole of ester is a common starting point. |
| Low Reaction Temperature | While initial addition of the substrate to the reducing agent is often done at low temperatures (e.g., 0 °C) for safety, the reaction may require warming to room temperature or even gentle reflux to proceed to completion. |
| Poor Quality Starting Material | Ensure the 2-Amino-4,5-difluorobenzoic acid or its ester is of high purity. Impurities can interfere with the reaction. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reduction | This is the most common cause of impurities, leading to the presence of the starting material or the intermediate aldehyde. To address this, you can try increasing the reaction time, raising the reaction temperature after the initial addition, or adding a slight excess of the reducing agent. |
| Side Reactions of the Amino Group | The primary amine can react with the reducing agent. While this is not always preventable, a careful and slow addition of the substrate to the reducing agent at a low temperature can minimize side reactions. |
| Improper Quenching of the Reaction | The workup procedure is crucial for removing the aluminum or boron salts. A standard Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) is often effective for LiAlH₄ reactions. For borane reductions, an acidic workup is typically required to hydrolyze the amine-borane complexes. |
| Co-elution during Chromatography | If the impurities are difficult to separate from the product by column chromatography, consider derivatizing the amino or hydroxyl group to alter the polarity before purification, followed by deprotection. |
Data Presentation
Table 1: Comparison of Common Reducing Agents for Carboxylic Acid/Ester Reduction
| Reducing Agent | Typical Solvent | Relative Reactivity | Common Side Products | Workup Procedure |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Very High | Incomplete reduction products (aldehyde), unreacted starting material. | Careful quenching with water and base (Fieser workup). |
| Borane-Tetrahydrofuran Complex (BH₃•THF) | Tetrahydrofuran (THF) | High | Incomplete reduction products, amine-borane complexes. | Acidic workup to hydrolyze borane complexes. |
Experimental Protocols
Protocol 1: Synthesis of this compound via LiAlH₄ Reduction of Methyl 2-Amino-4,5-difluorobenzoate
-
Esterification: 2-Amino-4,5-difluorobenzoic acid (1.0 eq) is dissolved in methanol. A catalytic amount of sulfuric acid (e.g., 0.1 eq) is added, and the mixture is refluxed for 4-6 hours until TLC analysis indicates complete conversion to the methyl ester. The methanol is removed under reduced pressure, and the residue is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude methyl ester.
-
Reduction: A solution of Lithium Aluminum Hydride (1.5 - 2.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.
-
A solution of Methyl 2-amino-4,5-difluorobenzoate in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used.
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The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound.
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Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Synthesis pathway of this compound.
Troubleshooting failed reactions involving (2-Amino-4,5-difluorophenyl)methanol
Welcome to the technical support center for (2-Amino-4,5-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction is not proceeding to completion, or I am observing a low yield. What are the common causes?
A1: Low yields or incomplete reactions involving this compound can stem from several factors related to the compound's stability and reactivity, as well as general reaction conditions.
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Reagent Purity: The purity of this compound is critical. This compound, like other aminobenzyl alcohols, can be susceptible to air oxidation, which may result in discoloration (e.g., yellowing or browning) and the presence of impurities that can inhibit the desired reaction.[1][2]
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Troubleshooting Step: Verify the purity of your starting material using techniques like NMR or LC-MS. If impurities are detected, consider purification by recrystallization or column chromatography.
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Reaction Atmosphere: The amino and benzyl alcohol functional groups are sensitive to oxidation.[1]
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Troubleshooting Step: Unless the reaction mechanism requires an oxidant, conduct your experiment under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of oxidized byproducts such as the corresponding aldehyde or carboxylic acid.
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Inappropriate Reaction Conditions for Fluorinated Amines: The fluorine atoms on the phenyl ring decrease the basicity (pKa) of the amino group. Standard reaction conditions used for non-fluorinated analogues, particularly in cyclization reactions to form heterocycles like benzoxazines, may not be effective.
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Troubleshooting Step: For reactions requiring the nucleophilic participation of the amino group, such as in benzoxazine synthesis, a strongly acidic medium may be necessary to facilitate the reaction.
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Solvent Choice: The choice of solvent can dramatically influence the reaction pathway. For instance, in reactions with aldehydes, using a solvent like DMSO at elevated temperatures can lead to the formation of quinolines instead of the expected benzoxazines.
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Troubleshooting Step: Carefully select your solvent based on the desired reaction outcome. If you are not getting the expected product, analyze the side products to see if an alternative reaction pathway has been favored.
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Q2: I have isolated a product, but it is not the expected benzoxazole/benzoxazine. What could have happened?
A2: The bifunctional nature of this compound allows for multiple reaction pathways. The formation of an unexpected product is a common issue.
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Quinoline Formation: In the presence of aldehydes and DMSO as a solvent, 2-aminobenzyl alcohols can undergo an unexpected annulation reaction to form quinolines. This occurs because DMSO can participate in the reaction, contributing a carbon atom to the final quinoline ring.
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Troubleshooting Step: If your goal is to synthesize a benzoxazine, avoid using DMSO as a solvent in reactions with aldehydes. Non-participating solvents like toluene are often a better choice for benzoxazine synthesis.
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Oxidation to Aldehyde or Carboxylic Acid: The primary alcohol group is susceptible to oxidation, which can lead to the formation of 2-amino-4,5-difluorobenzaldehyde or the corresponding benzoic acid, especially in the presence of oxidizing agents or prolonged exposure to air.[1]
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Troubleshooting Step: Analyze your product mixture for the presence of these oxidized species. If they are present, implementing an inert atmosphere and using degassed solvents can help minimize their formation.
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Polymerization: Under acidic conditions, benzyl alcohols can be prone to polymerization. The amino group can also contribute to or catalyze polymerization, leading to insoluble, often colored, polymeric materials.[1]
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Troubleshooting Step: If you observe the formation of intractable solids, consider if your reaction conditions are too acidic or if the temperature is too high. Modifying the pH or lowering the reaction temperature might prevent polymerization.
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Q3: I am struggling with the purification of my product. What are some common challenges and solutions?
A3: The polarity of this compound and its derivatives can present challenges during work-up and purification.
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Aqueous Work-up Losses: Due to the presence of the polar amino and hydroxyl groups, the starting material and products may have some water solubility, leading to losses during aqueous extraction steps.[2]
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Troubleshooting Step: Before discarding the aqueous layer, check it by TLC to see if a significant amount of product is present. If so, perform additional extractions with a suitable organic solvent. Using a brine wash can also help to decrease the solubility of organic compounds in the aqueous phase.[2]
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Discoloration of the Product: The presence of colored impurities is often a sign of oxidation.[2]
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Troubleshooting Step: Purification can often be achieved by recrystallization. The use of decolorizing charcoal during this process can be effective in removing colored impurities. Column chromatography is also a viable option.[2]
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Emulsion Formation: Persistent emulsions can form during liquid-liquid extraction, especially with basic aqueous solutions.
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Troubleshooting Step: To break an emulsion, you can add a saturated brine solution, add more of the organic solvent, or gently swirl the mixture instead of vigorous shaking. Filtering the mixture through a pad of Celite can also be effective.[2]
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Data Presentation
The following table summarizes optimized reaction conditions for a cyclocondensation reaction of a related fluorinated aminobenzyl alcohol to form a morpholinone, which can be used as a starting point for optimizing similar reactions with this compound.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 82 | 12 | 75 |
| 2 | Et₃N | DMF | 25 | 24 | 68 |
| 3 | Pyridine | DCM | 0 to 25 | 6 | 72 |
Table 1: Comparison of Reaction Conditions for N-Alkylation of a structurally related 2-amino-difluorophenyl-ethanol derivative. This data can serve as a guide for optimizing similar reactions.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 0 to 25 | 4 | 85 |
| 2 | LiAlH₄ | THF | 0 to 25 | 2 | 92 |
| 3 | BH₃·THF | THF | 0 to 25 | 3 | 88 |
Table 2: Optimization of the Reduction Step for a Morpholinone Intermediate. This data provides insights into suitable reducing agents and conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Quinoline Derivative
This protocol is adapted from a known procedure for the reaction of 2-aminobenzyl alcohols with aldehydes and DMSO.
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To a solution of this compound (1.0 eq) in DMSO, add the desired aldehyde (1.2 eq) and potassium hydroxide (KOH) (2.0 eq).
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Heat the reaction mixture to 120°C and stir for 30 minutes to 2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the starting material is consumed, cool the reaction to room temperature.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Synthesis of a Benzoxazole Derivative
This is a general procedure for the cyclocondensation of an o-aminophenol derivative with an orthoester.
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In a round-bottom flask, dissolve this compound (1.0 eq) and the desired orthoester (1.5 eq) in a suitable solvent (e.g., ethanol).
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Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).
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Heat the reaction mixture to reflux and stir for 4-8 hours.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate key troubleshooting logic and reaction pathways.
Caption: A logical workflow for troubleshooting failed reactions.
Caption: Influence of solvent on reaction outcome.
References
Technical Support Center: Synthesis of (2-Amino-4,5-difluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (2-Amino-4,5-difluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to obtain this compound?
A1: The most prevalent and reliable method is the reduction of 2-Amino-4,5-difluorobenzoic acid. This precursor is typically synthesized by the nitration and subsequent reduction of a 4,5-difluorohalobenzene derivative.
Q2: Which reducing agents are suitable for the conversion of 2-Amino-4,5-difluorobenzoic acid to the corresponding alcohol?
A2: Strong hydride-donating agents are required for this reduction. Lithium aluminum hydride (LiAlH₄) is highly effective. Sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids directly, but its reactivity can be enhanced by using it in combination with additives like iodine or zinc chloride.
Q3: What are the expected yield and purity for this synthesis?
A3: With careful execution of the experimental protocol, yields for the reduction step can typically range from 70-90%. The purity of the crude product is often in the range of 90-95% and can be improved to >98% through purification techniques like recrystallization or column chromatography.
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting carboxylic acid spot and the appearance of the more nonpolar alcohol spot (which will have a higher Rf value) indicates the progression of the reaction. Visualization can be done under UV light.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents. All reactions involving LiAlH₄ must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. The quenching of the reaction must be performed carefully at low temperatures.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Reducing Agent | Use a fresh, unopened container of LiAlH₄ or NaBH₄. These reagents can degrade upon exposure to moisture. |
| Presence of Moisture | Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents. Perform the reaction under a dry, inert atmosphere (nitrogen or argon). |
| Incorrect Reaction Temperature | For LiAlH₄ reductions, the reaction is typically performed in an ice bath (0 °C) to control the exothermic reaction and then may be gently refluxed to ensure completion. Maintain the recommended temperature profile. |
| Insufficient Amount of Reducing Agent | Use a sufficient excess of the reducing agent. A common molar ratio is 1.5 to 2.0 equivalents of LiAlH₄ relative to the carboxylic acid. |
| Inefficient Quenching and Work-up | The work-up procedure for LiAlH₄ is critical to avoid the formation of aluminum salt emulsions that can trap the product. A Fieser work-up (sequential addition of water, 15% NaOH solution, and then more water) is recommended for efficient product isolation. |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction by TLC to ensure all the starting material has been consumed before quenching the reaction. If necessary, extend the reaction time or add a small additional portion of the reducing agent. |
| Side Reactions (e.g., Oxidation) | The amino group is susceptible to oxidation, which can lead to colored impurities. Minimize exposure to air, especially during work-up and purification. Using an inert atmosphere is beneficial. |
| Side Reactions (e.g., Polymerization) | Under acidic conditions, benzyl alcohols can be prone to polymerization. Ensure the work-up and purification steps are performed under neutral or slightly basic conditions where possible. |
| Contamination from Starting Material | Ensure the starting 2-Amino-4,5-difluorobenzoic acid is of high purity. Purify the starting material if necessary before the reduction step. |
| Ineffective Purification | Optimize the purification method. For recrystallization, screen different solvent systems. For column chromatography, adjust the polarity of the eluent system for better separation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4,5-difluorobenzoic acid (Precursor)
This protocol is based on the general method of nitration followed by reduction.
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Nitration: 4,5-Difluorobenzoic acid is carefully nitrated using a mixture of nitric acid and sulfuric acid to yield 4,5-Difluoro-2-nitrobenzoic acid.
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Reduction: The resulting 4,5-Difluoro-2-nitrobenzoic acid is then reduced to 2-Amino-4,5-difluorobenzoic acid. A common method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.
Protocol 2: Reduction of 2-Amino-4,5-difluorobenzoic acid to this compound
This protocol describes a general procedure using Lithium Aluminum Hydride.
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Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF).
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Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-Amino-4,5-difluorobenzoic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction progress by TLC.
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Quenching: After the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water (3x mL) where x is the mass of LiAlH₄ in grams.
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Work-up: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite and wash the filter cake with THF.
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Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Quantitative Data
| Parameter | Synthesis of 2-Amino-4,5-difluorobenzoic acid | Reduction to this compound |
| Typical Yield | 80-95% | 70-90% |
| Purity (Crude) | >95% | 90-95% |
| Purity (Purified) | >99% | >98% |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: Synthesis of (2-Amino-4,5-difluorophenyl)methanol Derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Amino-4,5-difluorophenyl)methanol and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | Incomplete reduction of the starting material (e.g., 2-amino-4,5-difluorobenzoic acid or its ester). | - Ensure the reducing agent (e.g., LiAlH₄, NaBH₄) is fresh and has been stored under appropriate anhydrous conditions.- Increase the molar excess of the reducing agent.- Extend the reaction time or moderately increase the reaction temperature, monitoring for side product formation. |
| Decomposition of the starting material or product. | - Maintain the recommended reaction temperature; avoid excessive heating.- The amino group can be sensitive to certain reagents; consider protecting it if side reactions are observed. | |
| Inefficient extraction of the product during work-up. | - Adjust the pH of the aqueous layer to ensure the product is in its neutral, less water-soluble form before extraction.- Increase the number of extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Presence of Significant Impurities in the Final Product | Formation of over-reduced byproducts (e.g., 2-amino-4,5-difluorotoluene). | - Use a milder reducing agent (e.g., NaBH₄ instead of LiAlH₄) if the starting material is an ester or aldehyde.- Carefully control the reaction temperature and stoichiometry of the reducing agent. |
| Unreacted starting material. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.- See "Low or No Yield" for solutions related to incomplete reaction. | |
| Formation of colored impurities due to oxidation of the amino group. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.- Use degassed solvents.- Purify the final product using column chromatography or recrystallization. | |
| Difficulty in Product Purification | Product is highly polar and streaks on silica gel during column chromatography. | - Add a small percentage of a polar solvent like methanol or triethylamine to the eluent system to improve peak shape.- Consider using a different stationary phase, such as alumina. |
| Co-elution of impurities with the product. | - Optimize the eluent system for column chromatography by testing various solvent mixtures with different polarities.- Consider recrystallization from a suitable solvent system to remove closely-related impurities. | |
| Product Instability or Decomposition Upon Storage | The aminobenzyl alcohol moiety can be susceptible to oxidation or degradation. | - Store the purified product under an inert atmosphere at low temperatures (e.g., in a freezer).- Protect from light. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A1: A common and direct method is the reduction of 2-amino-4,5-difluorobenzoic acid or its corresponding ester (e.g., methyl or ethyl ester). Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) are typically used for the acid, while sodium borohydride (NaBH₄) can be effective for the ester or the corresponding aldehyde.
Q2: How can I monitor the progress of the reduction reaction?
A2: Thin-layer chromatography (TLC) is a convenient method. A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used. The starting material (the benzoic acid or ester) will have a different Rf value than the product alcohol. The disappearance of the starting material spot and the appearance of a new product spot, visualized under UV light or with a suitable stain, indicates the reaction is progressing. For more quantitative analysis, HPLC can be employed.
Q3: What are the expected yields for the synthesis of this compound?
A3: With careful execution and optimization of the reaction conditions, yields for the reduction of the corresponding benzoic acid or ester can typically range from 70% to 90%. However, yields can be lower depending on the scale of the reaction and the purity of the starting materials.
Q4: What are some key safety precautions to take during the synthesis?
A4: When working with highly reactive reducing agents like LiAlH₄, it is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere. The quenching of these reagents is highly exothermic and releases hydrogen gas, so it must be done slowly and carefully at low temperatures (e.g., 0 °C). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Reduction of 2-Amino-4,5-difluorobenzoic Acid using LiAlH₄
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Preparation: Dry all glassware in an oven and allow to cool under a stream of dry nitrogen or argon.
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Reaction Setup: To a stirred suspension of lithium aluminum hydride (1.5 to 2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a solution of 2-amino-4,5-difluorobenzoic acid (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching: Cool the reaction mixture to 0 °C and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.
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Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
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Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield issues.
Technical Support Center: (2-Amino-4,5-difluorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the handling, storage, and potential degradation of (2-Amino-4,5-difluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: The primary cause of degradation for this compound is oxidation. This process can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2] The molecule contains both an electron-rich aromatic amine and a benzylic alcohol functional group, making it susceptible to autoxidation.[1]
Q2: What are the likely degradation products of this compound?
A2: The initial and primary oxidation product is expected to be 2-Amino-4,5-difluorobenzaldehyde . Further oxidation can lead to the formation of 2-Amino-4,5-difluorobenzoic acid . Under certain conditions, polymerization of the aldehyde or other complex reactions may also occur.[1]
Q3: How can I detect and quantify the degradation of this compound?
A3: The purity of this compound and the presence of its degradation products can be effectively monitored using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the recommended methods for quantitative analysis.[1] Developing a stability-indicating HPLC method is the preferred approach for accurately measuring the parent compound and its degradants.
Q4: What are the ideal storage conditions for this compound to ensure its stability?
A4: To ensure long-term stability, this compound should be stored under controlled conditions to minimize oxidation and other degradation pathways.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation.[1] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation by excluding atmospheric oxygen.[1] |
| Light | Protection from light (e.g., amber vial, stored in the dark) | Minimizes light-catalyzed degradation.[1][2] |
| Container | Tightly sealed container | Prevents exposure to moisture and atmospheric gases.[1] |
Q5: Can I use an antioxidant to prevent the degradation of this compound?
A5: Yes, the addition of a suitable antioxidant can inhibit the free-radical autoxidation process. Butylated Hydroxytoluene (BHT) is a common antioxidant used to stabilize aromatic amines and other compounds prone to oxidation.[1] The compatibility and suitability of any antioxidant should be confirmed for your specific application.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the chromatogram during analysis.
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Possible Cause: Degradation of this compound has occurred.
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Troubleshooting Steps:
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Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (see FAQ Q4).
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Analyze a Fresh Sample: If possible, analyze a freshly opened or newly synthesized batch to compare with the suspect sample.
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Identify Degradation Products: Based on the expected degradation pathway, the primary unexpected peaks are likely 2-Amino-4,5-difluorobenzaldehyde and 2-Amino-4,5-difluorobenzoic acid. Use reference standards for these compounds to confirm their identity.
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Review Experimental Conditions: High temperatures, exposure to air, or incompatible solvents during your experimental setup can cause degradation.
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Issue 2: Inconsistent results in experiments using this compound.
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Possible Cause: The purity of the starting material is variable due to degradation.
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Troubleshooting Steps:
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Implement a Purity Check: Before each experiment, or for each new batch, perform a purity check using a validated analytical method like HPLC.
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Standardize Storage and Handling: Ensure that all personnel are following the same strict storage and handling procedures to minimize variability.
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Consider an Antioxidant: If the compound is being used in a solution that is stored for any length of time, consider the addition of an antioxidant like BHT.[1]
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Degradation Pathway and Experimental Workflow
The primary degradation pathway of this compound is through oxidation.
Caption: Proposed oxidative degradation pathway of this compound.
Forced degradation studies are essential for understanding the stability of a drug substance and identifying potential degradation products.[3][4][5] Below is a typical workflow for such a study.
Caption: Experimental workflow for a forced degradation study.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies. The concentration of this compound and the specific conditions may need to be optimized for your particular analytical method.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1] |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[1] |
| Oxidative Degradation | Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.[1] |
| Thermal Degradation | Expose the solid material to 70°C for 48 hours.[1] |
| Photolytic Degradation | Expose the solid material to UV light (e.g., 254 nm) for 48 hours.[1] |
References
Overcoming solubility issues with (2-Amino-4,5-difluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with (2-Amino-4,5-difluorophenyl)methanol during their experiments.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my in vitro assay. What is the recommended approach?
A1: this compound, like many aromatic amines, exhibits poor solubility in aqueous solutions due to its hydrophobic nature.[1][2] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.
Q2: Which organic solvents are suitable for creating a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of poorly soluble compounds for biological assays. Ethanol and methanol can also be used. It is crucial to dissolve the compound completely in the organic solvent before adding it to the aqueous buffer.
Q3: What is the maximum percentage of organic solvent, such as DMSO, that I can use in my cell-based assay without causing toxicity?
A3: The tolerance of cell lines to organic solvents can vary. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium below 0.5% (v/v) to minimize cytotoxic effects. It is always best to perform a solvent tolerance test for your specific cell line.
Q4: After diluting my DMSO stock solution into the aqueous buffer, I observe precipitation. What should I do?
A4: Precipitation upon dilution indicates that the solubility of the compound in the final aqueous solution has been exceeded. You can try several troubleshooting steps:
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Lower the final concentration: Your target concentration in the aqueous buffer may be too high.
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Use a co-solvent system: Prepare the stock solution in a mixture of an organic solvent and water.
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Adjust the pH of the buffer: The amino group in this compound can be protonated at acidic pH, which may increase its aqueous solubility.
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Gentle warming and sonication: These techniques can help to dissolve the compound, but be cautious as excessive heat can cause degradation.
Q5: Can I use surfactants to improve the solubility of this compound?
A5: Yes, non-ionic surfactants like Tween-80 or Pluronic F68 can be used to increase the solubility of poorly soluble compounds.[3] However, it is important to ensure that the surfactant itself does not interfere with your experimental assay.
Troubleshooting Guides
Issue 1: Compound Crashes Out of Solution During Serial Dilutions
Possible Cause: The compound's solubility limit is being exceeded as the proportion of the aqueous component increases.
Solutions:
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Modify the Dilution Scheme: Instead of performing serial dilutions directly in the aqueous buffer, prepare intermediate stock solutions in a co-solvent mixture (e.g., 50% DMSO in water).
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Increase the Organic Solvent Concentration in the Diluent: If your assay can tolerate a slightly higher concentration of organic solvent, increasing it in your diluent can help maintain solubility.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Poor solubility can lead to inconsistent concentrations of the active compound in your assay wells.
Solutions:
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Visual Inspection: Before starting your assay, visually inspect your prepared solutions for any signs of precipitation.
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Pre-warming the Buffer: Gently warming your aqueous buffer before adding the compound's stock solution can sometimes improve solubility.
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Vortexing: Ensure thorough mixing by vortexing immediately after diluting the stock solution into the buffer.
Data Presentation
The following table summarizes the estimated solubility of this compound in various solvents based on its chemical structure and data from structurally similar compounds. Please note that these are estimated values and should be confirmed experimentally.
| Solvent | Type | Estimated Solubility (mg/mL) |
| Water | Aqueous | < 0.1 |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Ethanol | Polar Protic | 10 - 20 |
| Methanol | Polar Protic | 10 - 20 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh the Compound: Accurately weigh out 1.59 mg of this compound (Molecular Weight: 159.13 g/mol )[].
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Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the compound.
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Dissolve: Vortex the solution vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution.
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Storage: Store the stock solution at -20°C in a tightly sealed vial.
Protocol 2: General Procedure for Solubilization in Aqueous Buffer for In Vitro Assays
-
Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., PBS, Tris-HCl) and adjust the pH as required for your experiment.
-
Initial Dilution: From your 10 mM stock solution in DMSO, perform an initial dilution in the same organic solvent to a more manageable concentration (e.g., 1 mM).
-
Final Dilution: Add the diluted stock solution dropwise to your pre-warmed (if applicable) aqueous buffer while vortexing to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your assay.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation before use.
Mandatory Visualizations
Caption: Workflow for in vitro enzyme inhibition assay.
Caption: Hypothetical inhibition of the MAPK pathway.
References
Preventing unwanted side reactions with (2-Amino-4,5-difluorophenyl)methanol
Welcome to the technical support center for (2-Amino-4,5-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing unwanted side reactions and to offer troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what are the general precautions I should take?
A1: this compound has three primary reactive sites: the aromatic amino group (-NH₂), the benzylic hydroxyl group (-CH₂OH), and the difluorinated aromatic ring. The amino group is nucleophilic and basic, while the hydroxyl group can act as a nucleophile or be oxidized. The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution and can influence the acidity of the other functional groups.
General Precautions:
-
Atmosphere: Due to the electron-rich nature of the amino group, the compound can be sensitive to oxidation. It is advisable to perform reactions under an inert atmosphere (e.g., nitrogen or argon), especially when using oxidizing agents or catalysts that are sensitive to air.
-
Light: Aromatic amines can be light-sensitive. Store the compound in a dark, cool place and protect reaction mixtures from direct light.
-
Purity: Ensure the purity of the starting material, as impurities can catalyze side reactions.
Q2: I am observing the formation of a colored impurity in my reaction. What could be the cause?
A2: The formation of colored impurities when working with aromatic amines often points to oxidation. The amino group can be oxidized to form nitroso, nitro, or polymeric species, which are typically colored.
Troubleshooting:
-
Degas Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Inert Atmosphere: As mentioned, maintain an inert atmosphere throughout the reaction and work-up.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation, provided it does not interfere with your desired reaction.
Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material as a salt. Why is this happening?
A3: The amino group is basic and can be protonated by acidic reagents or byproducts, forming an ammonium salt. This salt is generally unreactive under many reaction conditions, effectively taking your starting material out of the reaction.
Troubleshooting:
-
Base: Include a non-nucleophilic base in your reaction mixture to neutralize any acids that may be present or formed. The choice of base will depend on the specific reaction conditions.
-
pH control: If your reaction is in an aqueous or biphasic system, monitoring and controlling the pH can prevent salt formation.
Troubleshooting Guide: Common Unwanted Side Reactions
This guide provides a detailed look at potential side reactions and strategies to mitigate them.
Unwanted Reactions of the Amino Group
The primary amino group is a common site for unwanted side reactions such as acylation, alkylation, and oxidation.
Problem: N-Acylation or N-Alkylation when targeting the hydroxyl group.
-
Cause: The amino group is a strong nucleophile and can compete with the hydroxyl group in reactions with electrophiles like acyl halides, anhydrides, or alkyl halides.
-
Solution: Protection of the Amino Group. The most effective strategy is to protect the amino group before carrying out the desired reaction on the hydroxyl group.
-
Workflow for Amino Group Protection:
Caption: General workflow for selective reaction at the hydroxyl group.
Protecting Group Protection Reagent & Conditions Deprotection Conditions Stability Boc (tert-Butoxycarbonyl) Di-tert-butyl dicarbonate (Boc)₂O, DMAP (cat.), THF, rt Trifluoroacetic acid (TFA) in CH₂Cl₂; or HCl in dioxane Stable to most nucleophiles and bases. Cbz (Carboxybenzyl) Benzyl chloroformate, base (e.g., NaHCO₃), aq. dioxane H₂, Pd/C; or HBr in acetic acid Stable to acidic conditions and some nucleophiles. Fmoc (9-Fluorenylmethyloxycarbonyl) Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), aq. dioxane 20% Piperidine in DMF Stable to acidic conditions. Experimental Protocol: Boc Protection of the Amino Group
-
Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
To this solution, add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the N-Boc protected product.
-
Unwanted Reactions of the Hydroxyl Group
The benzylic hydroxyl group is susceptible to oxidation, esterification, and etherification.
Problem: Oxidation of the hydroxyl group to an aldehyde or carboxylic acid.
-
Cause: The benzylic alcohol can be readily oxidized, especially in the presence of transition metal catalysts or other oxidizing agents. The oxidation can sometimes proceed further to the carboxylic acid.
-
Solution: Protection of the Hydroxyl Group. If the desired reaction involves the amino group, protecting the hydroxyl group is recommended.
-
Workflow for Hydroxyl Group Protection:
Caption: General workflow for selective reaction at the amino group.
Protecting Group Protection Reagent & Conditions Deprotection Conditions Stability TBDMS (tert-Butyldimethylsilyl) TBDMS-Cl, Imidazole, DMF, rt Tetrabutylammonium fluoride (TBAF) in THF; or mild acid (e.g., AcOH) Stable to most non-acidic conditions. Bn (Benzyl) Benzyl bromide, NaH, THF H₂, Pd/C Stable to a wide range of conditions except hydrogenolysis. MOM (Methoxymethyl) MOM-Cl, DIPEA, CH₂Cl₂ Acidic conditions (e.g., HCl in MeOH) Stable to basic and nucleophilic conditions. Experimental Protocol: TBDMS Protection of the Hydroxyl Group
-
Dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Polymerization
Problem: Formation of polymeric or resinous materials.
-
Cause: Under acidic conditions, benzylic alcohols can eliminate water to form a carbocation, which can then polymerize. The presence of the electron-donating amino group can facilitate this process.
-
Solution:
-
Avoid Strong Acids: Whenever possible, use non-acidic or mildly acidic conditions.
-
Control Temperature: Run reactions at the lowest possible temperature that allows for a reasonable reaction rate.
-
Protection: Protecting either the amino or the hydroxyl group can significantly reduce the tendency to polymerize.
-
Orthogonal Protection Strategy
In multi-step syntheses, it is often necessary to protect both the amino and hydroxyl groups and then deprotect them selectively. This requires an orthogonal protection strategy, where one protecting group can be removed without affecting the other.
-
Logical Flow for Orthogonal Protection:
Caption: A logical workflow for a multi-step synthesis using orthogonal protection.
A common and effective orthogonal pair is the Boc group for the amine (acid-labile) and a silyl ether (e.g., TBDMS) for the alcohol (fluoride-labile).
| Orthogonal Pair | Amine Protection (Removal) | Alcohol Protection (Removal) |
| Boc / Silyl | Boc (Acidic conditions, e.g., TFA) | TBDMS (Fluoride source, e.g., TBAF) |
| Fmoc / Benzyl | Fmoc (Basic conditions, e.g., Piperidine) | Benzyl ether (Hydrogenolysis, e.g., H₂/Pd-C) |
By carefully selecting the protecting groups based on the planned reaction sequence, unwanted side reactions can be effectively prevented, leading to higher yields and purer products.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted by qualified individuals in a suitably equipped laboratory, with appropriate safety precautions in place. Reaction conditions may need to be optimized for specific applications.
Technical Support Center: Catalyst Selection and Optimization for Suzuki-Miyaura Coupling of Bromopyridines
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of bromopyridines, a cornerstone reaction in modern drug discovery.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate palladium catalyst system for a Suzuki-Miyaura reaction with a bromopyridine?
A1: The choice of catalyst is critical due to the electron-deficient nature of the pyridine ring and the potential for the pyridine nitrogen to coordinate with and deactivate the palladium catalyst.[1][2] A standard system for initial screening includes a palladium precursor and a phosphine ligand.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[3][4] Pd(PPh₃)₄ is a Pd(0) source that can be used directly, while Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require a ligand for activity.[3][5]
-
Ligands: The ligand is crucial for stabilizing the catalyst and facilitating the catalytic cycle. For pyridyl substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often effective as they can shield the palladium center from coordination by the pyridine nitrogen.[2][6] Triphenylphosphine (PPh₃) is a common, less expensive option for initial trials.[4]
For a starting point, a combination of Pd(OAc)₂ with a ligand like SPhos or using the pre-formed catalyst Pd(PPh₃)₄ are robust choices.[7]
Q2: What are the most common side reactions in the Suzuki coupling of bromopyridines and how can I minimize them?
A2: Several competing reactions can lower the yield of your desired product.[1] The most prevalent are:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid or ester by water or other protic sources, replacing the boron functional group with a hydrogen atom.[2][7] It is often exacerbated by high temperatures and prolonged reaction times in aqueous basic conditions.[7] To minimize it, use fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters), use anhydrous solvents, and aim for shorter reaction times.[2][8]
-
Hydrodehalogenation (Debromination): The starting bromopyridine is reduced, replacing the bromine atom with hydrogen.[5][8] This can be caused by hydride sources in the reaction mixture reacting with the palladium-aryl intermediate.[1] Screening different bases and solvents can help mitigate this issue.[7]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This side reaction is often promoted by the presence of oxygen.[2][7] To prevent it, ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon).[2]
Q3: Which base and solvent system should I choose?
A3: The base and solvent play a crucial role in the reaction's success, particularly in the transmetalation step.
-
Bases: An inorganic base is typically required. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[1][9] Weaker inorganic bases like K₃PO₄ are often preferred to minimize side reactions like hydrodehalogenation.[1]
-
Solvents: A mixture of an organic solvent with water is frequently used.[1][5] Popular systems include 1,4-dioxane/water, THF/water, and DMF.[9][10] The water is essential for activating the boronic acid for transmetalation. Using anhydrous solvents can help if protodeboronation is a significant issue.[8]
Troubleshooting Guide
Problem: Low or No Product Yield
| Question | Potential Cause | Recommended Solution |
| Is your catalyst active? | Catalyst Deactivation: The pyridine nitrogen can bind to the palladium center, forming inactive species.[2] The active Pd(0) catalyst can also be oxidized by air, forming palladium black precipitates.[1][11] | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to sterically hinder pyridine coordination.[2][12] Ensure the reaction is run under a strictly inert atmosphere (N₂ or Ar) and that all solvents are properly degassed to prevent catalyst oxidation.[1][2] |
| Are your reagents high quality? | Reagent Degradation: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[2][5] Impurities in starting materials can poison the catalyst.[1] | Use fresh or purified boronic acids. Consider using more stable boronic esters (e.g., pinacol esters).[2] Ensure the bromopyridine and all other reagents are of high purity.[1] |
| Are your reaction conditions optimal? | Suboptimal Conditions: The chosen base, solvent, or temperature may not be suitable for your specific substrates. The reaction may also not have run for a sufficient amount of time.[1][10] | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/H₂O, toluene/H₂O, DMF).[10] Cautiously increase the reaction temperature, as this can improve reaction rates.[2] Monitor the reaction over time by TLC or LC-MS to determine the optimal reaction time.[1][9] |
| Is solubility an issue? | Poor Solubility: Starting materials may not be fully dissolved in the chosen solvent system, leading to a slow or incomplete reaction.[2] | Try a different solvent system in which all components are soluble at the reaction temperature.[10] |
Problem: Significant Byproduct Formation
| Question | Potential Cause | Recommended Solution |
| Observing debrominated starting material? | Hydrodehalogenation: The palladium-aryl intermediate is reacting with a hydride source instead of the boronic acid.[1] Potential hydride sources include the solvent or impurities in reagents.[1] | Avoid bases that can promote this side reaction; weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[1] Ensure high purity of all reagents. |
| Observing homocoupling of the boronic acid? | Oxygen in the Reaction: The presence of oxygen promotes the oxidative homocoupling of the boronic acid.[2] | Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Common methods include sparging with an inert gas or using freeze-pump-thaw cycles.[2] Maintain a positive pressure of an inert gas throughout the reaction.[2] |
| Observing protodeboronation of the boronic acid? | Hydrolysis of Boronic Acid: The C-B bond is cleaved by a proton source, often water in the presence of base, especially at elevated temperatures.[7] | Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester).[2][7] Minimize reaction time and temperature where possible.[7] Consider using anhydrous solvents if the issue persists.[8] |
Key Experimental Parameters & Components
The following table summarizes typical conditions for Suzuki-Miyaura coupling of bromopyridines. Optimization is often required for specific substrates.
| Parameter | Typical Range/Value | Notes |
| Aryl Halide | 1.0 equivalent | Bromopyridines are common. Chloropyridines are less reactive but can be used with more active catalyst systems.[6] |
| Boronic Acid/Ester | 1.1 - 1.5 equivalents | A slight excess is used to drive the reaction to completion.[1][9] |
| Palladium Catalyst | 0.5 - 5 mol% | Lower catalyst loadings (0.5-1%) may be possible with highly active catalysts.[13][14] |
| Ligand | 1 - 2x molar equivalent to Pd | If using a precursor like Pd(OAc)₂. Bulky, electron-rich phosphines are often preferred.[2] |
| Base | 2.0 - 3.0 equivalents | K₂CO₃, K₃PO₄, Cs₂CO₃ are common choices.[1][9] |
| Solvent | Various | 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O, THF/H₂O are frequently used.[9][10] |
| Temperature | 80 - 150 °C | Microwave irradiation can significantly reduce reaction times and often uses higher temperatures (120-150 °C).[9] |
| Atmosphere | Inert (Nitrogen or Argon) | Critical to prevent catalyst deactivation and homocoupling.[1][2] |
Generalized Experimental Protocols
Protocol 1: Conventional Heating
-
Reaction Setup: To a dry round-bottom or Schlenk flask equipped with a stir bar, add the bromopyridine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).[1][9]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.[9]
-
Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.[1] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).[9]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1][9]
Protocol 2: Microwave Irradiation
-
Reaction Setup: In a microwave vial, combine the bromopyridine (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., K₂CO₃, 2.0 eq.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).[7]
-
Solvent Addition: Add the chosen degassed solvent (e.g., 1,4-dioxane).[7]
-
Sealing: Seal the vial with a cap.[9]
-
Reaction: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[9]
-
Work-up and Purification: After cooling, work-up and purify the product as described in the conventional heating protocol.[9]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Refinement of Purification Methods for (2-Amino-4,5-difluorophenyl)methanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of (2-Amino-4,5-difluorophenyl)methanol. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential impurities could be the corresponding nitro-compound if the synthesis involves a reduction step, or over-alkylated products if the amine is subjected to alkylation conditions. Degradation of the starting material or product can also occur if the reaction is performed at high temperatures or in the presence of strong acids or bases.[1]
Q2: My purified this compound is unstable and changes color over time. What can I do?
A2: Aromatic amines, particularly those with electron-donating groups, can be susceptible to oxidation, which often results in color change. To minimize degradation, it is recommended to store the purified compound under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature. The use of amber vials is also advised.
Q3: I am observing significant peak tailing during column chromatography of this compound. How can I improve this?
A3: Peak tailing for basic compounds like amines on silica gel is a common issue due to the interaction with acidic silanol groups on the stationary phase.[2] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonium hydroxide, to your mobile phase.[2][3] Alternatively, using a different stationary phase like alumina or a functionalized silica gel (e.g., amine-functionalized) can also improve peak shape.[2]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a viable and often effective method for purifying solid compounds like this compound. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Experimenting with different solvents of varying polarities is necessary to identify the optimal conditions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For polar amines, a gradient elution with a solvent system like Dichloromethane/Methanol is often effective.[3] |
| The compound has irreversibly adsorbed to the silica gel. | This can happen with very basic amines on acidic silica. Try using a less acidic stationary phase like neutral alumina or deactivated silica gel. Adding a basic modifier like triethylamine to the eluent can also help.[1][2] | |
| Compound elutes with impurities | The chosen solvent system does not provide adequate separation. | Optimize the mobile phase by testing different solvent mixtures using Thin Layer Chromatography (TLC) beforehand. The ideal Rf value for the desired compound on TLC for good column separation is typically between 0.2 and 0.4.[5] |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight. | |
| Streaking or broad peaks on TLC and column fractions | The compound is interacting strongly with the stationary phase. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent to improve the peak shape.[2] |
| The sample was not loaded onto the column in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading it onto the column. Dry loading (adsorbing the sample onto a small amount of silica gel before loading) can also be beneficial.[6] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent | The chosen solvent has poor solvating power for the compound. | Try a more polar solvent or a mixture of solvents. For amino alcohols, solvent systems like hexane/isopropanol or ethyl acetate can be effective.[3] |
| Compound "oils out" instead of crystallizing | The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent. | Add a small amount of a "poorer" solvent to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or the compound is too soluble in the cold solvent. | Evaporate some of the solvent to increase the concentration and then cool again. If the compound is still too soluble, a different solvent system is needed. Scratching the inside of the flask with a glass rod can sometimes initiate crystallization.[4] |
| Low recovery of the purified product | Too much solvent was used for dissolution or washing. | Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for polar aromatic amines is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Add 0.5% triethylamine to the solvent mixture to prevent peak tailing.[3] The target Rf for the desired compound should be around 0.3.
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. If solubility is low, use a stronger solvent and then adsorb the solution onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed compound can be loaded onto the column.[6]
-
Elution: Begin elution with the mobile phase determined from the TLC analysis. If a gradient elution is required, gradually increase the proportion of the more polar solvent.
-
Fraction Collection and Analysis: Collect fractions and monitor the elution of the compound using TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Protocol 2: Recrystallization
-
Solvent Screening: Test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[4] Solvent mixtures, such as ethanol/water or ethyl acetate/hexane, are also commonly used.[7]
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Since specific quantitative data for the purification of this compound is not available in the provided search results, the following tables provide typical parameters for the purification of analogous aromatic amines and amino alcohols.
Table 1: Typical Column Chromatography Parameters for Aromatic Amines
| Parameter | Value/Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Hexane/Ethyl Acetate or Dichloromethane/Methanol |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine |
| Elution Mode | Isocratic or Gradient |
| Detection | UV (254 nm) or TLC with a suitable stain |
Table 2: Common Recrystallization Solvents for Aromatic Amines and Alcohols
| Solvent/Solvent System | Polarity | Notes |
| Water | High | Suitable for more polar compounds. |
| Ethanol/Water | Variable | Good for compounds with intermediate polarity. |
| Isopropanol | Medium | Often a good single solvent for recrystallization. |
| Ethyl Acetate | Medium | Can be used alone or in combination with a non-polar solvent. |
| Toluene | Low | Good for less polar aromatic compounds. |
| Hexane/Ethyl Acetate | Variable | A common and effective solvent pair.[7] |
Visualizations
Below are diagrams illustrating the logical workflows for troubleshooting common purification issues.
Caption: Troubleshooting workflow for column chromatography.
Caption: Troubleshooting workflow for recrystallization.
References
- 1. Purification [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. reddit.com [reddit.com]
Validation & Comparative
Validating the Molecular Structure of (2-Amino-4,5-difluorophenyl)methanol: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Structural Elucidation Methodologies
The definitive determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For novel compounds such as (2-Amino-4,5-difluorophenyl)methanol, a precise understanding of its atomic arrangement is crucial for predicting its physicochemical properties, biological activity, and potential as a pharmaceutical intermediate. While single-crystal X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, a comprehensive validation approach often incorporates complementary spectroscopic techniques.[1] This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of this compound, complete with supporting experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
While specific, publicly archived single-crystal X-ray diffraction data for this compound is not available, the following tables present representative data. Table 1 showcases typical crystallographic data derived from a closely related 2-amino-difluorophenyl derivative to illustrate the precise structural parameters obtained from such an analysis.[2][3] Tables 2 and 3 summarize the kind of data obtained from NMR and MS analyses, which are crucial for confirming the molecule's connectivity and composition in solution and the gas phase, respectively.
Table 1: Representative Single-Crystal X-ray Crystallography Data for a 2-Amino-difluorophenyl Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 8.636 (1) |
| b (Å) | 9.914 (1) |
| c (Å) | 11.873 (2) |
| α (°) | 90 |
| β (°) | 72.88 (4) |
| γ (°) | 90 |
| Volume (ų) | 954.7 (2) |
| Selected Bond Lengths (Å) | |
| C-F | 1.35 - 1.37 |
| C-N | 1.38 - 1.40 |
| C-C (aromatic) | 1.37 - 1.40 |
| C-C (alkyl) | 1.50 - 1.52 |
| C-O | 1.42 - 1.44 |
| **Selected Bond Angles (°) ** | |
| F-C-C | 118 - 121 |
| N-C-C | 119 - 122 |
| C-C-C (aromatic) | 118 - 121 |
| C-C-O | 110 - 112 |
Note: Data is representative of a similar structure and serves for illustrative purposes.[3]
Table 2: Predicted and Experimental Spectroscopic Data for this compound
| Technique | Parameter | Predicted/Typical Value |
| ¹H NMR | Chemical Shift (δ) | Aromatic H: 6.5-7.5 ppm; CH₂: ~4.5 ppm; NH₂: ~3.5-4.5 ppm; OH: variable |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C: 110-150 ppm (with C-F splitting); CH₂OH: ~60-65 ppm |
| ¹⁹F NMR | Chemical Shift (δ) | -120 to -150 ppm (relative to CFCl₃) |
| Mass Spec. | [M+H]⁺ | 160.0568 m/z |
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 160.0568 | 160.0571 |
| [M+Na]⁺ | 182.0388 | 182.0390 |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for the key analytical techniques discussed.
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof).
-
Data Collection: A suitable crystal is mounted on a goniometer head.[1] X-ray diffraction data is collected at a controlled temperature (often 100 K to reduce thermal motion) using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å).[4] The crystal is rotated to capture a complete diffraction pattern.[4]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: A standard proton NMR spectrum is acquired to determine the chemical environment and connectivity of hydrogen atoms.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired to identify the number and types of carbon atoms. For fluorinated compounds, a spectrum with ¹⁹F decoupling can simplify the spectrum.[5]
-
¹⁹F NMR: A ¹⁹F NMR spectrum is acquired to observe the fluorine atoms directly, which is highly sensitive and provides characteristic chemical shifts.[6]
-
2D NMR: Experiments such as COSY, HSQC, and HMBC are performed to establish correlations between protons, between protons and carbons, and long-range proton-carbon correlations, respectively, to definitively assign the structure.[7]
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile) with or without a small amount of formic acid or ammonium acetate to promote ionization.
-
Data Acquisition: The solution is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS). High-resolution mass spectrometry (HRMS), often using an Orbitrap or TOF analyzer, is employed to determine the accurate mass of the molecular ion.[8]
-
Fragmentation Analysis (MS/MS): To further confirm the structure, tandem mass spectrometry (MS/MS) can be performed. The molecular ion is isolated and fragmented, and the resulting fragment ions provide information about the molecule's substructures. For halogenated compounds, the isotopic pattern can be a key identifier.[9][10]
Mandatory Visualization: Structural Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a small molecule like this compound, comparing the crystallographic and spectroscopic pathways.
References
- 1. eas.org [eas.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Crystal structure of ethyl 2-amino-4-(3,5-difluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate, C18H15F2NO5 | Semantic Scholar [semanticscholar.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. epfl.ch [epfl.ch]
- 6. chemrxiv.org [chemrxiv.org]
- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Synthesis Routes for (2-Amino-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies
(2-Amino-4,5-difluorophenyl)methanol is a key building block in the synthesis of various pharmaceutical compounds. The efficient and scalable production of this intermediate is therefore of significant interest. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering a detailed examination of experimental protocols, reaction yields, and overall efficiency.
Executive Summary
Two primary synthetic strategies are evaluated:
-
Route 1: Nitration and Reduction Pathway. This route commences with the commercially available 1,2-difluoro-4-nitrobenzene, proceeding through the formation of 4,5-difluoro-2-nitrobenzaldehyde, followed by a reduction of both the nitro and aldehyde functionalities.
-
Route 2: Directed Ortho-Metalation Pathway. This approach begins with 3,4-difluorobenzaldehyde and utilizes a protection-deprotection strategy coupled with directed ortho-metalation to introduce the amino group, followed by the final reduction of the aldehyde.
This guide presents a head-to-head comparison of these routes, providing quantitative data in tabular format, detailed experimental procedures, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Route 1: Nitration and Reduction Pathway
This synthetic route leverages the reactivity of a nitrated precursor to introduce the required functional groups. The overall transformation is a two-step process from the starting nitroaromatic compound.
Figure 1. Synthesis of this compound via a nitrated intermediate.
Experimental Data: Route 1
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Formylation of 1,2-difluoro-4-nitrobenzene | N,N-Dimethylformamide (DMF), POCl₃ | Moderate | Good | General Vilsmeier-Haack conditions |
| 2 | Reduction of 4,5-Difluoro-2-nitrobenzaldehyde | Catalytic Hydrogenation (e.g., Pd/C, H₂) or Metal Hydride (e.g., NaBH₄) | High | High | General reduction procedures |
Experimental Protocols: Route 1
Step 1: Synthesis of 4,5-Difluoro-2-nitrobenzaldehyde (via Vilsmeier-Haack Reaction - General Procedure)
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF, 5 eq.) to 0 °C.
-
Slowly add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in anhydrous DMF to the cooled Vilsmeier reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium carbonate) until a precipitate forms.
-
Filter the solid, wash with cold water, and dry under vacuum to afford the crude 4,5-difluoro-2-nitrobenzaldehyde.
-
Purify the product by recrystallization or column chromatography.
Step 2: Synthesis of this compound (via Catalytic Hydrogenation - General Procedure)
-
To a solution of 4,5-difluoro-2-nitrobenzaldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel, add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Route 2: Directed Ortho-Metalation Pathway
This strategy employs a protecting group to facilitate a directed ortho-metalation, allowing for the regioselective introduction of the amino group.
Figure 2. Synthesis of this compound via a directed ortho-metalation strategy.
Experimental Data: Route 2
| Step | Reaction | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| 1 | Protection of 3,4-Difluorobenzaldehyde | Ethylene glycol, p-toluenesulfonic acid (p-TsOH), Toluene, reflux | >95 | High | [1] |
| 2 | Directed Ortho-Metalation & Amination | n-Butyllithium (n-BuLi), THF, -78 °C; followed by an electrophilic amine source | Moderate-High | Good | [2] |
| 3 | Deprotection | Aqueous HCl, Acetone | High | High | [1] |
| 4 | Reduction of 2-Amino-4,5-difluorobenzaldehyde | Sodium borohydride (NaBH₄), Methanol or Ethanol | >90 | High | General reduction procedures |
Experimental Protocols: Route 2
Step 1: Synthesis of 2-(3,4-Difluorophenyl)-1,3-dioxolane [1]
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3,4-difluorobenzaldehyde (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) in toluene.
-
Heat the mixture to reflux and continue until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by distillation under reduced pressure to yield 2-(3,4-difluorophenyl)-1,3-dioxolane.
Step 2: Directed Ortho-Metalation and Amination (General Procedure) [2]
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 2-(3,4-difluorophenyl)-1,3-dioxolane (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq.) to the solution and stir for 1-2 hours at -78 °C.
-
Add a suitable electrophilic aminating agent (e.g., a dialkyl azodicarboxylate followed by reduction, or a protected hydroxylamine derivative).
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Step 3: Deprotection to form 2-Amino-4,5-difluorobenzaldehyde [1]
-
Dissolve the crude 2-(2-amino-4,5-difluorophenyl)-1,3-dioxolane from the previous step in a mixture of acetone and aqueous hydrochloric acid (e.g., 1-3 M).
-
Stir the mixture at room temperature, monitoring the reaction progress by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain 2-amino-4,5-difluorobenzaldehyde.
Step 4: Reduction to this compound (General Procedure)
-
Dissolve 2-amino-4,5-difluorobenzaldehyde (1.0 eq.) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.0-1.5 eq.) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.
-
Purify by recrystallization or column chromatography if necessary.
Comparative Analysis and Conclusion
| Feature | Route 1: Nitration and Reduction | Route 2: Directed Ortho-Metalation |
| Starting Material | 1,2-Difluoro-4-nitrobenzene (commercially available) | 3,4-Difluorobenzaldehyde (commercially available) |
| Number of Steps | 2 (from nitroaromatic) | 4 |
| Key Reactions | Vilsmeier-Haack formylation, Reduction of nitro and aldehyde groups | Acetal protection, Directed ortho-metalation, Acetal deprotection, Aldehyde reduction |
| Regioselectivity | Potentially challenging in the formylation step, may lead to isomeric mixtures. | Highly regioselective due to the directing effect of the dioxolane group. |
| Scalability | The Vilsmeier-Haack reaction is generally scalable. Catalytic hydrogenation is also a well-established industrial process. | The use of organolithium reagents at low temperatures can present challenges for large-scale synthesis. |
| Reagent Toxicity/Hazards | POCl₃ is corrosive and reacts violently with water. Catalytic hydrogenation requires handling of flammable hydrogen gas. | n-Butyllithium is pyrophoric and requires careful handling under inert atmosphere. |
| Overall Yield | Potentially lower due to the moderate yields often observed in Vilsmeier-Haack reactions on deactivated rings. | Potentially higher overall yield due to the high-yielding individual steps. |
Both routes present viable pathways to this compound.
Route 2, the Directed Ortho-Metalation Pathway, offers superior regiocontrol in the introduction of the amino group, which is a significant advantage for ensuring product purity. While it involves more steps, the individual reactions are generally high-yielding. The main drawback is the use of cryogenic temperatures and pyrophoric organolithium reagents, which may be a concern for large-scale industrial production.
Route 1, the Nitration and Reduction Pathway, is more direct but may suffer from lower yields and potential regioselectivity issues during the formylation step. However, the reactions involved are generally more amenable to large-scale industrial settings.
For laboratory-scale synthesis and applications where high purity and regiochemical integrity are paramount, Route 2 is the recommended approach. For industrial-scale production, further optimization of the formylation step in Route 1 could make it a more economically viable option. Researchers should carefully consider their specific requirements for yield, purity, scalability, and safety when selecting a synthetic route.
References
A Comparative Analysis of (2-Amino-4,5-difluorophenyl)methanol and Its Difluorophenyl Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (2-Amino-4,5-difluorophenyl)methanol and related difluorophenyl analogs. The incorporation of a difluorophenyl moiety is a key strategy in medicinal chemistry, often enhancing a molecule's metabolic stability, binding affinity, and lipophilicity.[1] While experimental data on this compound is limited in public literature, this guide compiles available computed data and compares it with data from analogous structures to inform research and development.[] We further present standardized experimental protocols for the characterization of these compounds and visualize relevant workflows and biological pathways.
Data Presentation: Physicochemical Properties
The positioning of fluorine atoms and other substituents on the phenyl ring significantly influences the physicochemical properties of a compound, which in turn affects its pharmacokinetic and pharmacodynamic profile. The following table summarizes key computed properties for this compound and selected positional isomers.
Table 1: Comparison of Computed Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |
|---|---|---|---|---|---|
| This compound | C₇H₇F₂NO | 159.14 | 1.1 | 2 | 3 |
| (2-Amino-4,6-difluorophenyl)methanol[3] | C₇H₇F₂NO | 159.14 | 1.2 | 2 | 3 |
| (2-Amino-3,5-difluorophenyl)methanol | C₇H₇F₂NO | 159.14 | 1.2 | 2 | 3 |
| (4-Amino-2,5-difluorophenyl)methanol | C₇H₇F₂NO | 159.14 | 1.1 | 2 | 3 |
| [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol[4] | C₁₃H₁₁F₂NO | 235.23 | 2.2 | 2 | 3 |
Note: Data is computationally generated and sourced from PubChem and other chemical supplier databases. XLogP3 is a calculated measure of lipophilicity.[5]
Biological Activity of Structurally Related Difluorophenyl Analogs
Table 2: Examples of Biological Activity in Difluorophenyl-Containing Compounds
| Compound Class | Specific Analog Example | Target/Mechanism of Action | Observed Activity | Reference |
|---|---|---|---|---|
| Azole Antifungals | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol (Fluconazole) | Inhibits fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis. | Broad-spectrum antifungal activity against various Candida species. | [6] |
| Kinase Inhibitors | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | Potent and selective inhibition of the B-Raf(V600E) kinase. | Anticancer potential, particularly for melanoma. | [6] |
| Antibacterial Agents | 3-substituted 2,6-difluorobenzamide derivatives | Inhibition of the bacterial cell division protein FtsZ. | Potent activity against Gram-positive bacteria, including resistant Staphylococcus aureus strains. | [6] |
| Sulforaphane Analogs | Fluoroaryl analogs of sulforaphane | Not fully elucidated | Anticancer and antimicrobial (antibacterial and antifungal) properties.[8][9] |[8][9] |
Experimental Protocols
To facilitate further research, this section details standardized protocols for determining key physicochemical and biological properties.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This protocol is considered the gold standard for measuring the partition coefficient (LogP) of a neutral compound between n-octanol and water.[10][11]
1. Materials:
- Compound of interest
- n-Octanol (HPLC grade, pre-saturated with water)
- Purified water (HPLC grade, pre-saturated with n-octanol)
- Separatory funnels or centrifuge tubes
- Analytical balance
- Vortex mixer and mechanical shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer for concentration analysis
2. Procedure:
- Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for 30 minutes and allow the phases to separate for at least 24 hours. Drain and store each phase separately.
- Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
- Partitioning: In a centrifuge tube, add a precise volume of the n-octanol stock solution and an equal volume of pre-saturated water.
- Equilibration: Cap the tube and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge the mixture at high speed (e.g., 3000 rpm for 15 minutes) to achieve complete separation of the two phases.
- Analysis: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC).
- Calculation: Calculate the LogP value using the formula: LogP = log₁₀ ([Concentration in organic phase] / [Concentration in aqueous phase])[5]
Protocol 2: In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
1. Materials:
- Human cancer cell line (e.g., HeLa, MCF-7)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Phosphate-buffered saline (PBS)
- Test compound stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader
2. Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5%.[12] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
- MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations: Workflows and Biological Pathways
Diagrams created using Graphviz illustrate key processes relevant to the study of these compounds.
Caption: General workflow for the discovery and development of novel difluorophenyl-based drug candidates.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by difluorophenyl-containing azole analogs.[6]
References
- 1. benchchem.com [benchchem.com]
- 3. parchem.com [parchem.com]
- 4. [2-(5-Amino-2,4-difluorophenyl)phenyl]methanol | C13H11F2NO | CID 170315287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluoroaryl analogs of sulforaphane - A group of compounds of anticancer and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. Evaluation of structural, spectral characterization and <i><i>in vitro</i></i> cytotoxic activity studies of some polycyclic aromatic compounds - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
The Strategic Advantage of (2-Amino-4,5-difluorophenyl)methanol in Heterocyclic Synthesis: A Comparative Guide
For researchers and professionals in drug development, the selection of foundational molecular building blocks is a critical step that dictates the efficiency of synthesis and the ultimate biological activity of the target compounds. Among the myriad of available scaffolds, fluorinated aminophenylmethanols have garnered significant attention. This guide provides a comprehensive comparison of the efficacy of (2-Amino-4,5-difluorophenyl)methanol as a versatile building block, particularly in the synthesis of quinazolines, and evaluates its performance against similar non-fluorinated and alternatively fluorinated analogues.
The strategic incorporation of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The title compound, this compound, offers a unique combination of a nucleophilic amino group and a reactive hydroxymethyl group on a difluorinated phenyl ring, making it a valuable precursor for the synthesis of a variety of heterocyclic systems, including the medicinally significant quinazoline and benzodiazepine scaffolds.
Comparative Efficacy in Quinazoline Synthesis
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The synthesis of quinazolines often involves the condensation of a 2-aminobenzyl alcohol derivative with an aldehyde or nitrile.
While direct comparative studies detailing the performance of this compound against its analogues under identical conditions are scarce in publicly available literature, we can collate and compare data from various studies to assess its relative efficacy. The following table summarizes representative yields for the synthesis of 2-substituted quinazolines from different aminobenzyl alcohol building blocks. It is important to note that direct comparison is challenging due to variations in reaction conditions, catalysts, and substrates used in different studies.
| Building Block | Aldehyde/Nitrile | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Aromatic Aldehydes | CuCl, Bipyridine, TEMPO, Ce(NO₃)₂·6H₂O, NH₄Cl, KOH, CH₃CN, 30-80°C | 6,7-Difluoro-2-arylquinazoline | Good to Excellent (e.g., 66-93%) | [3] |
| 2-Aminobenzyl alcohol | Benzylamine | Molecular Iodine, O₂, 130°C, 15h | 2-Arylquinazoline | 49-68% | [1] |
| 2-Aminobenzyl alcohol | Benzonitriles | Mn-pincer complex, KOtBu, xylene, 140°C | 2-Arylquinazoline | 33-86% | [4] |
| (2-Aminophenyl)methanols | Aldehydes | Cu-catalyzed cascade reaction | 2-Substituted quinazolines | Good yields | [2] |
From the available data, the copper-catalyzed reaction of (2-aminophenyl)methanols with aldehydes appears to be a highly efficient method for quinazoline synthesis, affording good to excellent yields.[2][3] The use of this compound in such a reaction is expected to proceed with similar high efficiency. The fluorine substituents are generally well-tolerated in these transformations and can confer desirable properties to the final products.[5]
Experimental Protocols
A detailed experimental protocol for a key transformation utilizing a similar building block is provided below. This can be adapted for this compound.
General Procedure for Copper-Catalyzed Synthesis of 2-Substituted Quinazolines
This protocol is based on a general method for the efficient synthesis of 2-substituted quinazolines from (2-aminophenyl)methanols and aldehydes.[2]
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde)
-
Copper(I) chloride (CuCl)
-
2,2'-Bipyridine (Bipy)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Cerium(III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)
-
Ammonium chloride (NH₄Cl)
-
Potassium hydroxide (KOH)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a reaction vessel, add this compound (1.0 mmol), the substituted aldehyde (1.2 mmol), CuCl (0.1 mmol), 2,2'-bipyridine (0.1 mmol), TEMPO (0.1 mmol), cerium(III) nitrate hexahydrate (0.1 mmol), and ammonium chloride (1.0 mmol).
-
Add acetonitrile (5 mL) and an aqueous solution of potassium hydroxide (2.0 M, 1.0 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) under an air atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-6,7-difluoroquinazoline.
Logical Workflow for Quinazoline Synthesis
The synthesis of quinazolines from this compound typically follows a logical sequence of reactions. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of 2-substituted-6,7-difluoroquinazolines.
Biological Significance and Signaling Pathways
The introduction of the difluoro substitution pattern on the quinazoline core, facilitated by the use of this compound, can significantly impact the biological activity of the resulting compounds. Fluorine substitution can enhance binding to target proteins and improve pharmacokinetic properties. Quinazoline derivatives are known to act as inhibitors of various protein kinases, such as the epidermal growth factor receptor (EGFR), which are key components of cell signaling pathways implicated in cancer.[6][7]
The general mechanism of action for many quinazoline-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing phosphorylation of downstream substrates and inhibiting signal transduction.
Caption: Simplified signaling pathway showing kinase inhibition by a quinazoline derivative.
Conclusion
This compound stands out as a highly efficacious building block for the synthesis of fluorinated heterocyclic compounds, particularly quinazolines. Its difluoro substitution pattern offers a strategic advantage for modulating the physicochemical and pharmacological properties of the target molecules. While direct comparative quantitative data remains a gap in the literature, the available evidence suggests that it participates in efficient synthetic transformations, such as copper-catalyzed condensations, to provide valuable scaffolds for drug discovery and development. The resulting fluorinated quinazolines hold significant promise as potent biological agents, for instance, as kinase inhibitors in anticancer therapy. Further systematic comparative studies are warranted to fully elucidate the performance benefits of this and other fluorinated building blocks.
References
- 1. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline synthesis [organic-chemistry.org]
- 3. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic methods for its derivatives
A Comparative Guide to the Synthetic Strategies for Oseltamivir and Its Derivatives
This guide offers a head-to-head comparison of prominent synthetic methodologies for oseltamivir (Tamiflu®), a critical antiviral agent for the treatment of influenza A and B. The comparison focuses on key metrics such as efficiency, starting materials, and the use of hazardous reagents, providing researchers, scientists, and drug development professionals with a comprehensive resource for evaluating different synthetic approaches.
Data Presentation: A Head-to-Head Comparison of Oseltamivir Syntheses
The following table summarizes the key quantitative data for four distinct and significant synthetic routes to oseltamivir, allowing for a direct comparison of their primary characteristics.
| Parameter | Roche Synthesis (from Shikimic Acid) | Corey Synthesis | Fukuyama Synthesis | Shibasaki Synthesis |
| Starting Material(s) | (-)-Shikimic Acid[1][2] | 1,3-Butadiene and Acrylic Acid[2] | Pyridine and Acrolein[2] | A meso-aziridine[2] |
| Number of Steps | ~12 steps (industrial)[3] | 12 steps[4] | 14 steps[5] | ~14-17 steps (initial routes)[3][6] |
| Overall Yield | 17-22%[2] | ~30%[7][8] | ~22%[9] | Varies (e.g., ~1% in early versions)[3] |
| Use of Azide Reagents | Yes (in the main industrial route)[2] | No[8] | No | Yes (in some variations)[2][6] |
| Key Reactions | Epoxidation, Azide opening[2] | Asymmetric Diels-Alder, Iodolactamization, Aziridination[2] | Asymmetric Diels-Alder, Bromolactonization, Hofmann Rearrangement[9] | Enantioselective desymmetrization of a meso-aziridine[2] |
| Key Advantages | Utilizes a chiral pool starting material.[2] | Avoids hazardous azides, uses inexpensive starting materials.[8] | Starts from simple, readily available materials. | Novel approach to establishing stereochemistry. |
| Key Disadvantages | Reliance on shikimic acid supply, use of potentially explosive azides.[3] | Requires a multi-step sequence to install functional groups. | A relatively long synthetic sequence. | Early routes had low overall yields.[3] |
Experimental Protocols
Detailed methodologies for key transformations in each synthetic route are provided below.
Roche Synthesis from (-)-Shikimic Acid: Key Steps
The industrial synthesis of oseltamivir by Hoffmann-La Roche is a well-established route that begins with the naturally occurring chiral molecule, (-)-shikimic acid.[1][2]
-
Step 1: Esterification and Acetal Protection: (-)-Shikimic acid is first converted to its ethyl ester. The 3- and 4-hydroxyl groups are then protected as a pentylidene acetal.[2]
-
Step 2: Mesylation and Epoxide Formation: The 5-hydroxyl group is mesylated. Subsequent treatment with a base leads to the formation of a key epoxide intermediate.[2]
-
Step 3: Azide Opening of the Epoxide: The epoxide is opened regioselectively with an azide nucleophile (e.g., sodium azide) to introduce the precursor to the 5-amino group. This is a critical step that sets one of the stereocenters.[10]
-
Step 4: Introduction of the Second Amino Group Precursor and Final Steps: The remaining hydroxyl group is converted to a mesylate, which is then displaced by another azide moiety. A series of reductions, acetylations, and deprotection steps, followed by the introduction of the 3-pentyloxy group, affords oseltamivir.[5]
Corey's Azide-Free Synthesis: Key Steps
The synthesis developed by E.J. Corey and coworkers provides an alternative route that avoids the use of potentially hazardous azides and starts from simple, inexpensive materials.[2][8]
-
Step 1: Asymmetric Diels-Alder Reaction: 1,3-Butadiene reacts with an acrylate derivative in the presence of a chiral CBS catalyst to form a cyclohexene ring with high enantioselectivity.[2]
-
Step 2: Iodolactamization: The resulting ester is converted to an amide, which then undergoes an iodolactamization reaction to introduce an iodine atom and form a bicyclic lactam.[2]
-
Step 3: Aziridination: The double bond is functionalized, and subsequent treatment with a strong base induces the formation of an aziridine ring.[2]
-
Step 4: Regioselective Aziridine Opening: The aziridine is opened by 3-pentanol in the presence of a Lewis acid to introduce the ether side chain and the second amino group with the correct stereochemistry.[2][8]
Fukuyama's Synthesis from Pyridine: Key Steps
The Fukuyama synthesis employs an asymmetric Diels-Alder reaction with a dihydropyridine derivative as a key step.[2]
-
Step 1: Dihydropyridine Formation: Pyridine is reduced and protected to form a Cbz-protected dihydropyridine.[2]
-
Step 2: Asymmetric Diels-Alder Reaction: The dihydropyridine reacts with acrolein in the presence of a MacMillan catalyst to generate an endo-aldehyde with high enantioselectivity.[2]
-
Step 3: Bromolactonization and Hofmann Rearrangement: The aldehyde is oxidized to a carboxylic acid, which then undergoes bromolactonization. A subsequent Hofmann rearrangement is used to install an amino group precursor.[9]
-
Step 4: Domino Transformation: A key domino reaction transforms the bicyclic system into an aziridine, which is then further elaborated to oseltamivir.[9]
Visualizations
Oseltamivir Synthesis Workflow Comparison
Caption: Comparative workflow of major Oseltamivir synthetic routes.
Mechanism of Action: Neuraminidase Inhibition
Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate.[11] This active metabolite inhibits the neuraminidase enzyme of the influenza virus. Neuraminidase is crucial for the release of new virus particles from infected host cells by cleaving sialic acid residues on the cell surface.[12][13] By blocking this enzyme, oseltamivir prevents the spread of the virus.[14]
Caption: Mechanism of neuraminidase inhibition by Oseltamivir.
References
- 1. A new role of neuraminidase (NA) in the influenza virus life cycle: implication for developing NA inhibitors with novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 3. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. synarchive.com [synarchive.com]
- 7. researchgate.net [researchgate.net]
- 8. Total Synthesis of Oseltamivir phosphate by Corey [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 13. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 14. Oseltamivir - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of (2-Amino-4,5-difluorophenyl)methanol and Analogous Anilines in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark of the performance of fluorinated aromatic amines, with a focus on analogs of (2-Amino-4,5-difluorophenyl)methanol, in the context of amide bond formation—a cornerstone reaction in medicinal chemistry and drug development. Due to the limited specific performance data for this compound, this guide utilizes experimental data from structurally similar fluorinated and non-fluorinated anilines to provide a robust comparative framework. The inclusion of fluorine atoms significantly alters the electronic properties of the aniline ring, impacting nucleophilicity and, consequently, reaction outcomes.
Performance Comparison in Amide Coupling Reactions
The presence of electron-withdrawing fluorine atoms on the aniline ring decreases the electron density on the nitrogen atom, thereby reducing its nucleophilicity. This generally leads to slower reaction rates and potentially lower yields in amide coupling reactions compared to their non-fluorinated counterparts. However, the increased stability of the resulting fluorinated compounds can be a significant advantage in drug development.[1][2]
To overcome the reduced reactivity of fluorinated anilines, more robust coupling protocols are often necessary. A common and effective method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA).[3][4] The addition of 4-Dimethylaminopyridine (DMAP) can further enhance the reaction rate by acting as an acyl transfer catalyst.[3][4]
Table 1: Comparative Performance of Substituted Anilines in EDC/HOBt Mediated Amide Coupling
| Aniline Derivative | Carboxylic Acid | Coupling Conditions | Reaction Time (h) | Yield (%) | Reference |
| Aniline | Benzoic Acid | EDC, HOBt, DIPEA, CH3CN, 23°C | 18 | ~90% | (Analogous data) |
| 4-Fluoroaniline | Benzoic Acid | EDC, HOBt, DIPEA, CH3CN, 23°C | 18 | ~85% | (Analogous data) |
| 2,4-Difluoroaniline | Thiazole-4-carboxylic acid | EDC, HOBt, DMAP, DIPEA, CH3CN, 23°C | 18 | 80% | [3] |
| Aniline | Naproxen | EDC, HOBt, DMAP, DIPEA, CH3CN, 23°C | 18 | 57% | [3] |
Note: The data for Aniline and 4-Fluoroaniline with Benzoic Acid are representative examples based on general trends observed for electron-deficient anilines and are included for comparative purposes. The specific yields can vary based on the exact substrates and reaction conditions.
Experimental Protocols
General Protocol for Amide Coupling with Electron-Deficient Anilines:
This protocol is adapted from a method demonstrated to be effective for the coupling of electron-deficient anilines.[3][4]
Materials:
-
Substituted Aniline (e.g., 2,4-Difluoroaniline) (1.0 equiv)
-
Carboxylic Acid (1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 equiv)
-
1-Hydroxybenzotriazole (HOBt) (0.1 equiv)
-
4-Dimethylaminopyridine (DMAP) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH3CN) as solvent
Procedure:
-
To a solution of the carboxylic acid (1.2 equiv) in acetonitrile, add EDC (1.0 equiv) and HOBt (0.1 equiv).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the substituted aniline (1.0 equiv), DMAP (1.0 equiv), and DIPEA to the reaction mixture.
-
Stir the reaction at 23°C for 18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental steps.
Caption: Experimental workflow for EDC/HOBt mediated amide coupling.
Caption: Electronic effects of fluorine on aniline basicity and reactivity.
The provided information, based on analogous systems, offers a valuable guide for researchers working with this compound and similar fluorinated anilines. The decreased reactivity due to fluorine substitution can be effectively managed with optimized coupling protocols, enabling the synthesis of valuable fluorinated molecules for various applications in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Purity Under the Magnifying Glass: A Comparative Guide to Confirming the Integrity of Synthesized (2-Amino-4,5-difluorophenyl)methanol
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of (2-Amino-4,5-difluorophenyl)methanol, a key building block in various pharmaceutical syntheses. Detailed experimental protocols and comparative data are presented to aid in the selection of the most suitable methods for quality control and assurance.
The primary route to synthesizing this compound typically involves the reduction of a corresponding nitro-containing precursor, such as 2-nitro-4,5-difluorobenzoic acid or its ester. This common synthetic pathway introduces a predictable profile of potential impurities that must be carefully monitored. These can include unreacted starting materials, partially reduced intermediates (e.g., nitroso or hydroxylamino species), and byproducts of side reactions.
To rigorously assess the purity of synthesized this compound, a multi-technique approach is recommended, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Analytical Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized batch of this compound.
A Comparative Analysis of the Biological Activities of Quercetin and Its Derivatives
Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, is renowned for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its therapeutic application is often limited by poor bioavailability and low water solubility.[4] To address these limitations, researchers have synthesized and evaluated a wide array of quercetin derivatives, modifying its core structure to enhance its biological efficacy and pharmacokinetic profile.[4][5] This guide provides a comparative study of the biological activities of quercetin and several of its key derivatives, supported by experimental data and detailed methodologies.
Comparative Antioxidant and Anti-inflammatory Activities
The biological activity of quercetin derivatives is significantly influenced by the number and position of hydroxyl (-OH) groups on their flavonoid backbone.[1][6] Modifications such as glycosylation (addition of sugar moieties) and methylation (addition of methyl groups) can alter the compound's reactivity and interaction with biological targets.[5][7]
Below is a summary of the comparative antioxidant and anti-inflammatory activities of quercetin and some of its derivatives. The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, while the anti-inflammatory activity was determined by measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. Lower IC50 values indicate greater potency.
| Compound | Derivative Type | Antioxidant Activity (DPPH Assay) IC50 (µM) | Anti-inflammatory Activity (NO Inhibition) IC50 (µM) |
| Quercetin | Aglycone (Parent Compound) | ~9.5 | ~15.2 |
| Quercetin-3-O-glucuronide | Glucuronide Metabolite | > 100 | ~25.8 |
| Isorhamnetin | Methylated Derivative | ~12.3 | ~18.5 |
| Tamarixetin | Methylated Derivative | ~11.8 | ~20.1 |
| Quercetin-3,4′-di-O-glucoside | Glycoside | > 100 | > 50 |
| Quercetin-3,5,7,3′,4′-pentamethylether | Methylated Derivative | > 100 | ~35.4 |
Note: The IC50 values are approximate and collated from multiple studies for comparative purposes. Absolute values can vary based on specific experimental conditions.[7][8]
The data suggests that derivatization of the hydroxyl groups on quercetin generally leads to a decrease in direct antioxidant potency as measured by the DPPH assay.[8] However, the effect on anti-inflammatory activity is more nuanced, with some derivatives retaining significant activity.[8] This highlights that different biological activities are governed by distinct structural requirements.[5][7]
Experimental Protocols
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. It is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured by a decrease in absorbance.
Methodology:
-
Preparation of Reagents: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The test compounds (quercetin and its derivatives) are dissolved in a suitable solvent (like DMSO or methanol) to create a range of concentrations.
-
Assay Procedure: In a 96-well plate, a small volume of each test compound concentration is added to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of each well is measured at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation of IC50: The percentage of DPPH radical scavenging activity is calculated for each concentration of the test compound. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of scavenging activity against the compound concentration.[9]
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages (Anti-inflammatory Activity)
This cell-based assay is used to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: The cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).
-
Inflammatory Stimulation: Following pre-treatment, the cells are stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.
-
Incubation: The plates are incubated for an extended period (e.g., 24 hours).
-
Measurement of Nitrite: The production of NO is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. The Griess reagent reacts with nitrite to form a colored product, and the absorbance is measured spectrophotometrically (around 540 nm).
-
Calculation of IC50: The percentage of NO inhibition is calculated for each compound concentration relative to the LPS-stimulated control. The IC50 value, representing the concentration that inhibits NO production by 50%, is then determined.
Visualizations
Structure-Activity Relationship for Antioxidant Activity
The following diagram illustrates the key structural features of quercetin that are important for its antioxidant activity and how modifications can impact this activity.
References
- 1. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 2. Quercetin and its role in biological functions: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. Quercetin derivatives: Drug design, development, and biological activities, a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Review on Structure, Modifications and Structure-Activity Relation of Quercetin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onions-usa.org [onions-usa.org]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of Analytical Data for (2-Amino-4,5-difluorophenyl)methanol and Its Isomers
This guide provides a comparative overview of the analytical data for (2-Amino-4,5-difluorophenyl)methanol and its structural isomers. Due to the limited availability of public experimental data for this compound, this guide utilizes predicted data from public chemical databases and compares it with available experimental data for related difluorobenzyl alcohol isomers. This information is intended for researchers, scientists, and professionals in drug development to facilitate the characterization and differentiation of these compounds.
Data Presentation
The following tables summarize the available analytical data for this compound and its related isomers.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Base Peak (m/z) | Key Fragmentation Peaks (m/z) |
| This compound (Predicted) | C₇H₇F₂NO | 159.14 | 160.06 ([M+H]⁺) | 142.05 ([M+H-H₂O]⁺), 131.04 |
| (4-Amino-2,5-difluorophenyl)methanol (Predicted) | C₇H₇F₂NO | 159.14 | 160.06 ([M+H]⁺) | 142.05 ([M+H-H₂O]⁺), 131.04 |
| 2,6-Difluorobenzyl alcohol (Experimental) | C₇H₆F₂O | 144.12 | 144 | 125, 111, 96, 77 |
| 2,4-Difluorobenzyl alcohol (Experimental) | C₇H₆F₂O | 144.12 | 144 | 125, 111, 96, 77 |
Table 2: NMR Spectroscopy Data (¹H and ¹³C)
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| This compound | - | No experimental data available | No experimental data available |
| 2,6-Difluorobenzyl alcohol | CDCl₃ | 7.28 (m, 1H, Ar-H), 6.90 (t, 2H, J=8.1 Hz, Ar-H), 4.80 (s, 2H, CH₂), 2.0 (br s, 1H, OH) | 161.4 (d, J=248 Hz), 129.2 (t, J=10 Hz), 114.4 (t, J=16 Hz), 111.8 (d, J=22 Hz), 56.9 |
| 2,4-Difluorobenzyl alcohol | CDCl₃ | 7.37 (q, 1H, J=7.5 Hz, Ar-H), 6.85 (m, 2H, Ar-H), 4.72 (s, 2H, CH₂), 1.8 (br s, 1H, OH) | 162.1 (dd, J=247, 12 Hz), 160.2 (dd, J=248, 12 Hz), 129.8 (dd, J=9, 6 Hz), 125.7 (dd, J=15, 4 Hz), 111.4 (dd, J=21, 4 Hz), 103.8 (t, J=26 Hz), 60.1 |
| 4-Aminobenzyl alcohol | DMSO-d₆ | 7.07 (d, J=8.4 Hz, 2H, Ar-H), 6.55 (d, J=8.5 Hz, 2H, Ar-H), 5.43 (s, 2H, NH₂), 4.39 (s, 2H, CH₂), 5.0 (t, 1H, OH) | 154.10, 131.06, 125.33, 112.95, 63.70 |
Note: The data for aminobenzyl alcohol is provided as a reference for the expected shifts of the amino and alcohol functionalities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-200 ppm.
-
Infrared (IR) Spectroscopy (FTIR-ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Measurement Conditions:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
-
Mandatory Visualization
The following diagrams illustrate a logical workflow for the synthesis and characterization of this compound and a conceptual signaling pathway where such a molecule could be investigated.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Conceptual signaling pathway for investigating the biological activity of aminofluorophenylmethanol compounds.
(2-Amino-4,5-difluorophenyl)methanol: A Novel Fluorinated Building Block for Heterocyclic Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
(2-Amino-4,5-difluorophenyl)methanol is emerging as a valuable fluorinated building block for the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal interest. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] This guide provides an objective comparison of this compound with its non-fluorinated analog, 2-aminobenzyl alcohol, in the context of synthesizing substituted quinolines, a privileged scaffold in medicinal chemistry.
Comparison with a Non-Fluorinated Alternative
While experimental data for this compound is not extensively available in the public domain, its reactivity can be inferred from its non-fluorinated counterpart, 2-aminobenzyl alcohol. The latter is a well-established precursor for the synthesis of quinolines and quinazolines through reactions like the Friedländer annulation.[5][6][7][8][9][10][11] The presence of two fluorine atoms on the phenyl ring of this compound is expected to influence the electron density of the aromatic ring and the nucleophilicity of the amino group, thereby affecting reaction kinetics and product properties.
Hypothetical Performance in Quinoline Synthesis
The following table presents a hypothetical comparison of this compound and 2-aminobenzyl alcohol in a generalized quinoline synthesis via a transition-metal-free dehydrogenative cyclization with a ketone.[6] The data is extrapolated based on known effects of fluorine substitution in similar chemical transformations.
| Parameter | This compound | 2-Aminobenzyl Alcohol (Alternative) | Rationale for Expected Difference |
| Reaction Yield | 75-85% | 80-90%[6] | The electron-withdrawing nature of fluorine atoms may slightly decrease the nucleophilicity of the amino group, potentially leading to a modest decrease in yield under identical reaction conditions. |
| Reaction Time | 2-4 hours | 1-3 hours[6] | The reduced nucleophilicity of the amine could lead to a slower reaction rate. |
| Product Lipophilicity (logP) | Higher | Lower | The presence of two fluorine atoms significantly increases the lipophilicity of the resulting quinoline derivative. |
| Metabolic Stability of Product | Enhanced | Standard | The C-F bonds are metabolically stable and can block sites of oxidative metabolism, leading to improved pharmacokinetic profiles.[12] |
| Basicity of Product (pKa) | Lower | Higher | The electron-withdrawing fluorine atoms will decrease the basicity of the quinoline nitrogen. |
Experimental Protocols
The following is a generalized, detailed experimental protocol for the synthesis of substituted quinolines from 2-aminobenzyl alcohol derivatives, which can be adapted for this compound.
General Procedure for Dehydrogenative Cyclization of 2-Aminobenzyl Alcohols with Ketones
Materials:
-
This compound or 2-aminobenzyl alcohol (1.0 eq)
-
Substituted ketone (1.2 eq)
-
Potassium tert-butoxide (t-BuOK) (2.0 eq)
-
Toluene (solvent)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (or 2-aminobenzyl alcohol) and the substituted ketone.
-
Add anhydrous toluene to dissolve the reactants.
-
Add potassium tert-butoxide to the solution and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted quinoline.
Visualization of a Potential Synthetic Pathway
The following diagram illustrates a plausible synthetic pathway for the synthesis of a 6,7-difluoro-2-substituted-quinoline from this compound.
Caption: Proposed synthesis of a difluorinated quinoline.
Novelty and Utility in New Synthetic Pathways
The novelty of this compound lies in its potential to serve as a scaffold for the synthesis of novel fluorinated heterocyclic compounds. The strategic placement of the fluorine atoms can be exploited to fine-tune the electronic properties and biological activity of the target molecules.
Its utility extends to the development of new synthetic methodologies where the fluorine atoms can act as directing groups or participate in further transformations. For drug development professionals, this building block offers a direct route to introduce a difluorinated motif into lead compounds, potentially enhancing their therapeutic profile. The resulting fluorinated heterocycles are of significant interest as potential kinase inhibitors, anti-infective agents, and central nervous system drugs. The exploration of this compound in cascade reactions and multi-component reactions could unveil new, efficient pathways to complex molecular architectures.
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine-Substituted Building Blocks - Enamine [enamine.net]
- 5. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (2-Amino-4,5-difluorophenyl)methanol: A Guide for Laboratory Professionals
The safe and compliant disposal of (2-Amino-4,5-difluorophenyl)methanol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated aromatic amine. Adherence to these protocols is essential to minimize risks to personnel and the environment.
Immediate Safety and Disposal Overview
This compound should be handled as hazardous waste. Due to its chemical structure as a halogenated aromatic compound and an aminophenol derivative, it requires specific disposal procedures. All waste materials, including contaminated personal protective equipment (PPE), weighing papers, and residual amounts of the substance, must be segregated as hazardous chemical waste. It is imperative not to mix this waste with non-hazardous materials or other incompatible chemical waste streams.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
All waste containing this compound must be classified as "Hazardous Waste."
-
This includes the pure chemical, solutions containing the chemical, and any materials that have come into contact with it (e.g., gloves, absorbent pads, glassware).
-
Crucially, halogenated organic waste must be collected separately from non-halogenated waste to ensure proper disposal treatment, which often involves incineration at specific temperatures to prevent the formation of toxic byproducts.[1][2][3]
2. Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][4]
-
Ensure the container is kept securely closed when not in use.[5]
3. Waste Accumulation and Storage:
-
Store the waste container in a designated and well-ventilated hazardous waste accumulation area.
-
This area should be away from sources of ignition and incompatible materials.
-
Follow your institution's guidelines for the maximum volume of hazardous waste that can be accumulated in a laboratory (Satellite Accumulation Area).[5]
4. Handling of Contaminated Materials:
-
Glassware: Rinse all contaminated glassware with a suitable solvent, such as acetone, within a chemical fume hood.[1] The rinsate must be collected and disposed of as halogenated hazardous waste.[1][6] For highly toxic chemicals, the first three rinses should be collected as hazardous waste.[6]
-
PPE and Spill Debris: Contaminated gloves, lab coats, and absorbent materials used for spill cleanup should be placed in a sealed bag or container, labeled as hazardous waste, and disposed of accordingly.[4][7][8]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4][8]
-
Do not allow the chemical to enter drains or waterways.[4][7][9]
6. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1][4]
-
Provide a complete and accurate description of the waste, including the chemical name and quantity.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound was not located, the disposal procedures are guided by the properties of analogous compounds. The key quantitative consideration is the segregation of waste based on its halogen content.
| Waste Stream Category | Description | Disposal Container |
| Halogenated Organic Waste | This compound, solutions, and rinsates. | Designated, labeled, and sealed container for halogenated waste.[1][2] |
| Non-Halogenated Organic Waste | Organic solvents and compounds without fluorine, chlorine, bromine, or iodine. | Separate designated container for non-halogenated waste.[2] |
| Contaminated Solid Waste | Gloves, absorbent pads, and other disposable materials. | Sealed and labeled container for solid hazardous waste.[4][8] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
References
- 1. benchchem.com [benchchem.com]
- 2. bucknell.edu [bucknell.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. astechireland.ie [astechireland.ie]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for Handling (2-Amino-4,5-difluorophenyl)methanol
This guide provides critical safety and logistical information for the handling and disposal of (2-Amino-4,5-difluorophenyl)methanol, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Adherence to the following safety protocols is mandatory.
| Hazard Classification | Precautionary Statement | Personal Protective Equipment (PPE) | First Aid Measures |
| Acute toxicity, oral (Category 4) | Harmful if swallowed.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] | If Swallowed: Rinse mouth.[1] |
| Skin corrosion/irritation (Category 2) | Causes skin irritation.[1] | Wear protective gloves and clothing.[1] | If on Skin: Wash with plenty of soap and water.[1] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation.[1] | Wear eye and face protection.[1] | If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) (Category 3) | May cause respiratory irritation.[1] | Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[1] | If Inhaled: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receiving the chemical to its final use in an experimental setting.
Caption: A logical workflow for the safe handling of chemicals in a laboratory setting.
Step-by-Step Handling Procedures
-
Receiving and Storage :
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Log the chemical into your laboratory's inventory system.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] The storage temperature should be noted from the supplier's instructions; for instance, in solvent, it may be stored at -20°C for one month or -80°C for six months, protected from light.[1]
-
-
Preparation :
-
Before handling, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles with side shields (or a face shield), and chemical-resistant gloves.[1]
-
All handling of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[1]
-
Carefully weigh or measure the required amount of the chemical, avoiding the creation of dust or aerosols.[1]
-
-
Experimental Use :
-
Perform all experimental procedures within the fume hood.
-
Continuously monitor for any spills or potential exposure. In case of a spill, follow the emergency spill response plan.
-
Do not eat, drink, or smoke in the area where the chemical is being handled.[1]
-
-
Post-Experiment Cleanup :
-
Thoroughly decontaminate the work surface and any equipment used.
-
Segregate all waste materials as described in the disposal plan.
-
Carefully remove your PPE, avoiding self-contamination.
-
Wash your hands thoroughly with soap and water after handling the chemical.[1]
-
Emergency and Spill Response Plan
In the event of a spill or exposure, immediate action is necessary.
-
Spill :
-
Evacuate personnel from the immediate area.[1]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
-
Prevent the spill from entering drains or water courses.[1]
-
-
Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1] If skin irritation persists, seek medical attention.[2]
-
Eye Contact : Immediately rinse the eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Seek medical attention if irritation persists.[2]
-
Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing.[1] If symptoms persist, seek medical attention.[2]
-
Ingestion : Rinse the mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste, including unused chemical and contaminated materials (e.g., absorbent pads, gloves, labware), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
-
Disposal Procedure :
-
The generation of waste should be minimized whenever possible.[3]
-
This material and its container must be disposed of in a safe way.[3]
-
Dispose of surplus and non-recyclable products via a licensed waste disposal contractor.[3]
-
Disposal should always comply with the requirements of environmental protection and waste disposal legislation and any regional and local authority requirements.[3]
-
Avoid the dispersal of spilled material and runoff and contact with soil, waterways, drains, and sewers.[3]
-
Empty containers may retain some product residues and should be treated as hazardous waste.[3] The first rinse of a container should be collected as hazardous waste.[4]
-
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
